3-(1-Adamantyl)-4-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(1-adamantyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOBRFHRPQGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630996 | |
| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459423-32-6 | |
| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Adamantyl-4-Methoxyphenyl Boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS: 459423-32-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document consolidates its chemical and physical properties, detailed synthesis protocols, and its primary application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the significance of the adamantyl and boronic acid moieties in the broader context of drug discovery and medicinal chemistry.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 459423-32-6 | [2] |
| Molecular Formula | C17H23BO3 | [2] |
| Molecular Weight | 286.17 g/mol | [2] |
| IUPAC Name | [3-(1-Adamantyl)-4-methoxyphenyl]boronic acid | [2] |
| Synonyms | 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid, 3-(1-Adamantyl)-4-methoxybenzeneboronic acid | [2][3] |
| Melting Point | 239-242 °C | [3][4] |
| Boiling Point | 475.0 ± 55.0 °C (Predicted) | [3] |
| Density | 1.20 ± 0.1 g/cm3 (Predicted) | [3] |
| pKa | 8.94 ± 0.10 (Predicted) | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients, most notably Adapalene.[5][6] The primary synthetic route involves the reaction of a Grignard reagent derived from 2-(1-adamantyl)-4-bromoanisole with a trialkyl borate.[5] Several variations of this method have been developed to improve yield and industrial applicability.
A significant challenge in the synthesis is the low yield often obtained, with early methods reporting yields not exceeding 12%.[5] The main disadvantage of earlier methods was the need for very low temperatures (-78°C) for metallation and transmetallation reactions, which complicates industrial-scale production.[5] More recent developments have focused on optimizing the Grignard reagent formation, surprisingly finding that the reaction can be performed at higher temperatures (0 to +5 °C) with the addition of lithium chloride (LiCl), leading to significantly improved yields.[5]
Below is a table summarizing the impact of different reaction conditions on the yield of this compound, based on the reaction of 2-(1-adamantyl)-4-bromoanisole with trimethylborate.
| Reaction Conditions | Yield (%) | Reference(s) |
| Grignard reagent formation without LiCl | 3 | [5] |
| Grignard reagent formation with 0.1 eq. LiCl | 7 | [5] |
| Grignard reagent formation with 1 eq. LiCl | 48 | [5] |
| Grignard reagent formation with 2 eq. LiCl | 63 | [5] |
| Grignard reagent formation with 3 eq. LiCl | 62 | [5] |
| Reaction at -70°C | 69 | [5] |
This protocol describes an optimized, scalable method for preparing this compound.
Materials:
-
2-(1-Adamantyl)-4-bromoanisole
-
Magnesium turnings
-
Lithium chloride (LiCl)
-
1,2-Dibromoethane
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Toluene
-
n-Heptane
Procedure:
-
A reactor is charged with magnesium turnings, anhydrous THF, and LiCl.
-
A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF is prepared. A small portion of this solution and 1,2-dibromoethane are added to the reactor to initiate the Grignard reaction.
-
The remaining 2-(1-adamantyl)-4-bromoanisole solution is added dropwise to the reactor while maintaining the temperature between 0-5°C.
-
The reaction mixture is stirred at this temperature until the magnesium is consumed.
-
The resulting Grignard reagent is then added to a solution of trimethyl borate in anhydrous THF, cooled to -70°C.
-
The reaction mixture is stirred at -70°C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of aqueous HCl.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product is recrystallized from a mixture of toluene and n-heptane to yield this compound.
Caption: Synthesis workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[8]
In the context of pharmaceutical synthesis, this compound is famously used in the synthesis of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), a third-generation topical retinoid used in the treatment of acne.[5][6] In this synthesis, the boronic acid is coupled with a derivative of 6-halo-2-naphthoic acid.[5]
Materials:
-
This compound or a suitable derivative (e.g., pinacol ester)
-
Aryl halide or triflate (e.g., methyl 6-bromo-2-naphthoate)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, K3PO4)
-
Solvent (e.g., toluene, dioxane, DMF, water mixtures)
Procedure:
-
A reaction vessel is charged with the aryl halide, this compound, the palladium catalyst, and a base.
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is degassed.
-
The reaction mixture is heated to a temperature typically ranging from 20°C to 100°C and stirred until the reaction is complete (monitored by TLC or LC-MS).[5]
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude product is purified by chromatography or recrystallization.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role of the Adamantane and Boronic Acid Moieties in Drug Discovery
While there is limited information on the direct biological activity of this compound itself, the constituent adamantane and boronic acid moieties are of significant interest in medicinal chemistry.
The Adamantane Moiety:
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, is frequently incorporated into drug candidates to enhance their pharmacological properties.[9][10] Its unique structure can influence a molecule's lipophilicity, metabolic stability, and binding affinity.[9]
-
Improved Pharmacokinetics: The bulky adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[10][11] Its lipophilicity can also enhance bioavailability.[9][10]
-
Enhanced Target Binding: The defined three-dimensional structure of adamantane can lead to improved binding to biological targets by establishing favorable hydrophobic interactions.[6][12]
-
Examples in Medicine: Numerous approved drugs contain the adamantane moiety, including Amantadine (antiviral and anti-Parkinsonian), Saxagliptin (anti-diabetic), and Adapalene (anti-acne).[10][13] These examples highlight the versatility of the adamantane scaffold in targeting a wide range of diseases.[10]
The Boronic Acid Moiety:
Boronic acids and their derivatives are important functional groups in medicinal chemistry, not only for their role in synthesis but also as pharmacophores themselves.[1]
-
Enzyme Inhibition: The boron atom in boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition. This mechanism is exploited in drugs like Bortezomib, a proteasome inhibitor used to treat multiple myeloma.
-
Bioconjugation and Sensing: Boronic acids can form stable complexes with diols, a property utilized in bioconjugation to attach drugs to biomolecules and in the development of sensors for carbohydrates and other diol-containing molecules.[1]
-
Synthetic Versatility: As demonstrated, boronic acids are indispensable reagents in Suzuki-Miyaura coupling and other cross-coupling reactions, enabling the efficient construction of complex molecular architectures required for drug discovery.[1][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 6. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. connectsci.au [connectsci.au]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
An In-Depth Technical Guide to the Synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the preparation of various pharmaceutically active compounds, notably as a precursor in the synthesis of Adapalene. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this versatile building block.
Introduction
This compound is an organoboron compound that serves as a crucial partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its sterically bulky adamantyl group and electron-donating methoxy group influence the electronic and conformational properties of molecules into which it is incorporated. The synthesis of this boronic acid is a critical step in the multi-step synthesis of several compounds of medicinal interest. This guide focuses on a robust and scalable synthetic route commencing from 2-(1-adamantyl)-4-bromoanisole.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process starting from the readily available 2-(1-adamantyl)-4-bromoanisole. The overall transformation involves the formation of a Grignard reagent followed by its reaction with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid.
Logical Relationship of the Synthesis:
Caption: Logical flow of the synthesis of this compound.
Experimental Protocols
Synthesis of the Grignard Reagent: 3-(1-Adamantyl)-4-methoxyphenylmagnesium bromide
This procedure outlines the formation of the critical Grignard reagent intermediate. The use of lithium chloride (LiCl) is reported to facilitate the reaction.
Materials:
-
2-(1-Adamantyl)-4-bromoanisole
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
1,2-Dibromoethane (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Dry the magnesium under vacuum with gentle heating and then cool to room temperature under a nitrogen atmosphere.
-
Add anhydrous lithium chloride to the flask.
-
In a separate flask, dissolve 2-(1-adamantyl)-4-bromoanisole in anhydrous THF.
-
Add a small amount of the 2-(1-adamantyl)-4-bromoanisole solution to the magnesium turnings.
-
Initiate the reaction by adding a few drops of 1,2-dibromoethane. The reaction is indicated by a gentle reflux.
-
Once the reaction has initiated, add the remaining 2-(1-adamantyl)-4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
Cool the resulting solution of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide to the desired temperature for the next step.
Synthesis of this compound
This protocol describes the reaction of the Grignard reagent with a trialkyl borate to form the boronic acid.
Materials:
-
Solution of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide in THF
-
Trialkyl borate (e.g., trimethyl borate, triisopropyl borate)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for workup
-
Ethyl acetate for extraction
Procedure:
-
In a separate dry, three-necked flask under a nitrogen atmosphere, prepare a solution of the trialkyl borate in anhydrous THF.
-
Cool the trialkyl borate solution to a low temperature (typically between -70°C and 0°C).
-
Slowly add the previously prepared Grignard reagent solution to the cooled trialkyl borate solution via a cannula or dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding aqueous acid (e.g., 10% HCl or H₂SO₄) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or precipitation.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the results from various reported syntheses of this compound, highlighting the impact of different reagents and conditions on the reaction yield.
| Starting Material | Grignard Additive (Eq.) | Borate Ester | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) | Reference |
| 2-(1-Adamantyl)-4-bromoanisole | None | Trimethyl borate | 0 to +5 | 3 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | LiCl (0.1) | Trimethyl borate | 0 to +5 | 7 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | LiCl (1.0) | Trimethyl borate | 0 to +5 | 48 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | LiCl (2.0) | Trimethyl borate | 0 to +5 | 63 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | LiCl (3.0) | Trimethyl borate | 0 to +5 | 62 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | None | Trimethyl borate | -70 | 69 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | None | Triisopropyl borate | 0 to +5 | 51 | ~300 | [1] |
| 2-(1-Adamantyl)-4-bromoanisole | None | Tributyl borate | 0 to +5 | 56 | ~300 | [1] |
Application in Suzuki-Miyaura Coupling
This compound is a key reactant in the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This reaction is central to the synthesis of Adapalene, where the boronic acid is coupled with a naphthoic acid derivative.
Signaling Pathway of Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound via a Grignard reagent intermediate is a well-established and scalable method. The reaction yield is significantly influenced by the presence of additives such as lithium chloride and the choice of the borate ester. This technical guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block and utilize it in further synthetic applications, such as the Suzuki-Miyaura coupling. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity.
References
A Technical Guide to the Physical Properties of Adamantyl-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of adamantyl-containing boronic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties conferred by the bulky adamantyl group, combined with the versatile reactivity of the boronic acid moiety, make these molecules valuable building blocks for the development of novel therapeutics and functional materials. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of important biological pathways and experimental workflows involving these compounds.
Quantitative Physical Properties
The incorporation of an adamantyl group significantly influences the physicochemical properties of boronic acids, primarily affecting their solubility, lipophilicity, and melting point. Below is a summary of available quantitative data for representative adamantyl-containing boronic acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 1-Adamantylboronic acid | 660427-99-6 | C₁₀H₁₇BO₂ | 180.05[1] | Not available | ~9 |
| [4-(Adamantan-1-yl)phenyl]boronic acid | 1527479-23-7 | C₁₆H₂₁BO₂ | 256.15[2][3] | Not available | ~9 |
| 3-(1-Adamantyl)-4-methoxybenzeneboronic acid | 459423-32-6 | C₁₇H₂₃BO₃ | 286.17[4][5] | 239-242[4][5][6][7][8] | 8.94 ± 0.10[4][8] |
Solubility Profile:
The lipophilic nature of the adamantyl cage generally leads to low aqueous solubility for adamantyl-containing boronic acids. Their solubility is significantly higher in organic solvents.
| Compound | Solvent | Solubility |
| General Adamantyl-containing Boronic Acids | Water | Low |
| Organic Solvents (e.g., THF, Dioxane, Chloroform) | Soluble |
The solubility of boronic acids can be influenced by pH. At pH values above their pKa, they are converted to the more soluble anionic tetrahedral boronate form.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of adamantyl-containing boronic acids.
Synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid.
Materials:
-
1-Bromoadamantane
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 1-bromoadamantane (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of toluene and ethanol to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure [4-(Adamantan-1-yl)phenyl]boronic acid.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the change in the UV-Vis spectrum of the boronic acid as a function of pH.
Materials:
-
Adamantyl-containing boronic acid
-
Buffer solutions of known pH (ranging from 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the adamantyl-containing boronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions with a constant concentration of the boronic acid in different buffer solutions covering a wide pH range.
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.
Determination of Aqueous Solubility by the Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Adamantyl-containing boronic acid
-
Distilled water (or other solvent of interest)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid adamantyl-containing boronic acid to a known volume of water in a sealed vial.
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved boronic acid in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the equilibrium solubility of the compound at that temperature.
Single-Crystal X-ray Diffraction Analysis
This technique provides detailed information about the three-dimensional atomic and molecular structure of a crystalline compound.
Procedure:
-
Crystal Growth: Grow single crystals of the adamantyl-containing boronic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model of the crystal structure is refined by least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Visualizations
Signaling Pathway: Proteasome Inhibition
Adamantyl-containing boronic acids have been investigated as inhibitors of the proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.[12] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making it a target for cancer therapy.
References
- 1. 1-Adamantylboronic acid | C10H17BO2 | CID 67039841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. [4-(Adamantan-1-yl)phenyl]boronic acid | C16H21BO2 | CID 67506962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 459423-32-6 CAS MSDS (3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 3-(1-Adamantyl)-4-methoxyphenylboronic acid | CAS 459423-32-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. eforu-materials.com [eforu-materials.com]
- 8. 3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. mdpi.com [mdpi.com]
- 10. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key organoboron intermediate in synthetic organic chemistry. This document details its molecular structure, physicochemical properties, and a robust synthesis protocol. Furthermore, it elucidates its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of Adapalene, a third-generation retinoid. The mechanism of this critical reaction and the biological significance of its downstream product are also discussed, supported by structured data and workflow visualizations to facilitate understanding and application in research and drug development.
Introduction
This compound is a bifunctional organic compound featuring a bulky, lipophilic adamantyl group, a methoxy-substituted phenyl ring, and a reactive boronic acid moiety.[1] The unique combination of these structural features makes it a valuable building block, particularly in medicinal chemistry. The adamantane cage is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, often improving their pharmacokinetic profiles.[2] The boronic acid group is a versatile functional handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3]
This compound is of significant interest as it serves as a crucial precursor in the synthesis of Adapalene, a potent and selective retinoic acid receptor (RAR) agonist used in the topical treatment of acne vulgaris.[2] This guide aims to provide a detailed technical resource for professionals engaged in synthetic chemistry and drug discovery.
Molecular Structure and Properties
The molecular structure of this compound consists of a central benzene ring substituted at the 1, 3, and 4 positions. A boronic acid group [-B(OH)₂] is attached at position 1, an adamantyl group at position 3, and a methoxy group (-OCH₃) at position 4.
Caption: 2D Molecular Structure of the title compound.
Physicochemical Data
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 459423-32-6 | [1][4] |
| Molecular Formula | C₁₇H₂₃BO₃ | [1][4] |
| Molecular Weight | 286.17 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 239-242 °C | [4] |
| Boiling Point (Predicted) | 475.0 ± 55.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 8.94 ± 0.10 | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Data
While detailed, publicly available 1H and 13C NMR spectra with peak assignments are scarce, commercial suppliers indicate the availability of comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[5] For drug development and regulatory purposes, acquiring certified reference standards and their associated analytical data is essential.
Synthesis Protocol
The synthesis of this compound is typically achieved via a Grignard reaction, starting from the corresponding bromo-precursor, 1-(5-Bromo-2-methoxyphenyl)adamantane. The stability of the intermediate Grignard reagent can be enhanced by the addition of lithium chloride.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from published literature and patents.[2][6]
Materials:
-
1-(5-Bromo-2-methoxyphenyl)adamantane
-
Magnesium (Mg) filings
-
Lithium Chloride (LiCl), anhydrous
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate [B(OCH₃)₃] or Triisopropyl borate [B(OCH(CH₃)₂)₃]
-
Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
To a dry, argon-purged flask, add magnesium filings (0.33 mol) and anhydrous THF (200 ml).
-
Add ground, anhydrous LiCl (0.19 mol).
-
Initiate the reaction by adding a small amount of 1,2-dibromoethane (0.06 mol) with intense stirring.
-
Once the activation reaction subsides, a solution of 1-(5-Bromo-2-methoxyphenyl)adamantane (0.16 mol) in anhydrous THF (400 ml) is added dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boronation:
-
Cool the reaction mixture to -70°C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (0.24 mol) in anhydrous THF (100 ml) to the Grignard reagent, maintaining the temperature below -60°C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl solution until the mixture is acidic.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvents under reduced pressure.
-
-
Purification:
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate, and is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[7]
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[7]
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide (X).[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the cycle.[7]
Relevance in Drug Development: Synthesis of Adapalene
This compound is a pivotal intermediate for Adapalene.[2] In this synthesis, it is coupled with a derivative of 6-bromo-2-naphthoic acid. Adapalene functions by binding to retinoic acid receptors (RARs), specifically RARβ and RARγ, which are nuclear hormone receptors that act as ligand-activated transcription factors.
Retinoid Signaling Pathway
The binding of a retinoid like Adapalene to RARs initiates a cascade of molecular events that modulate gene expression, leading to changes in cellular differentiation, proliferation, and inflammation.
References
- 1. This compound | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 459423-32-6 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide on 3-(1-Adamantyl)-4-methoxyphenylboronic acid
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
| Property | Value |
| CAS Number | 459423-32-6[1] |
| Molecular Formula | C₁₇H₂₃BO₃[1] |
| Molecular Weight | 286.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 239-242 °C[2][3] |
Spectroscopic Data
Due to the limited availability of publicly accessible spectra for this compound, the following data is a combination of reported information and predicted values based on the analysis of its structural analogues, primarily 4-methoxyphenylboronic acid and adamantane derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for confirming the presence of the aromatic, methoxy, and adamantyl protons and their respective chemical environments.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| B(OH)₂ | 1.5 - 2.5 | br s | 2H |
| Adamantyl-H (CH₂) | 1.70 - 1.85 | m | 12H |
| Adamantyl-H (CH) | 2.05 - 2.15 | br s | 3H |
| Methoxy (OCH₃) | 3.8 - 3.9 | s | 3H |
| Aromatic-H | 6.8 - 7.0 | d | 1H |
| Aromatic-H | 7.6 - 7.8 | dd | 1H |
| Aromatic-H | 7.8 - 7.9 | d | 1H |
Note: The chemical shifts are predicted and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Adamantyl-C (CH₂) | 29 - 30 |
| Adamantyl-C (CH) | 36 - 37 |
| Adamantyl-C (quaternary) | 40 - 42 |
| Methoxy (OCH₃) | 55 - 56 |
| Aromatic-C | 110 - 112 |
| Aromatic-C | 135 - 137 |
| Aromatic-C | 138 - 140 |
| Aromatic-C (C-B) | 130 - 135 (broad) |
| Aromatic-C (C-OCH₃) | 160 - 162 |
| Aromatic-C (C-Adamantyl) | 145 - 147 |
Note: The chemical shift for the carbon attached to boron (C-B) is often broad due to quadrupolar relaxation of the boron nucleus.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Predicted Assignment |
| 286 | [M]⁺ (Molecular Ion) |
| 268 | [M - H₂O]⁺ |
| 243 | [M - B(OH)₂]⁺ |
| 135 | [Adamantyl]⁺ |
Note: The fragmentation pattern is predicted based on the structure and may show other characteristic fragments.
Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wave Number (cm⁻¹) | Assignment |
| 3200 - 3600 (broad) | O-H stretch (from B(OH)₂)[4] |
| 2850 - 3000 | C-H stretch (adamantyl and aromatic)[5] |
| 1600 - 1610 | C=C stretch (aromatic)[5] |
| 1300 - 1400 | B-O stretch |
| 1240 - 1260 | C-O stretch (aryl ether) |
| 1000 - 1100 | B-C stretch |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved through a Grignard reaction, as detailed in the literature.[6][7]
Workflow for the Synthesis of this compound
Detailed Methodology
Materials:
-
1-(3-Bromo-4-methoxyphenyl)adamantane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
-
A crystal of iodine is added to activate the magnesium.
-
A solution of 1-(3-Bromo-4-methoxyphenyl)adamantane in anhydrous THF is added dropwise to the magnesium suspension under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. The mixture is then stirred until the magnesium is consumed.
-
-
Borylation:
-
The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
-
Hydrolysis and Workup:
-
The reaction mixture is cooled in an ice bath, and an aqueous solution of hydrochloric acid is slowly added to hydrolyze the borate ester.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white solid.
-
Characterization Workflow
The following diagram outlines the typical workflow for the characterization of the synthesized this compound.
References
- 1. This compound | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 459423-32-6 CAS MSDS (3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Adamantyl Group: A Double-Edged Sword in Boronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically demanding moieties into drug candidates and functional materials is a widely employed strategy to modulate their physicochemical properties, metabolic stability, and biological activity. Among these, the adamantyl group, a rigid and bulky hydrocarbon cage, has garnered significant attention. When appended to a boronic acid, the adamantyl group exerts profound effects on its reactivity, stability, and utility in synthetic chemistry, particularly in the cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive analysis of the steric and electronic effects of the adamantyl group on boronic acid reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Dual Nature of the Adamantyl Group: Steric Hindrance and Electronic Influence
The adamantyl group influences the reactivity of a boronic acid through a combination of steric and electronic effects. Understanding this duality is crucial for predicting and controlling the outcome of chemical reactions.
Steric Effects: A Bulky Guardian
The most prominent feature of the adamantyl group is its significant steric bulk.[1] This three-dimensional cage-like structure imposes considerable steric hindrance around the boronic acid functional group, which can have both beneficial and detrimental consequences.
-
Slower Reaction Rates: The steric congestion created by the adamantyl group can hinder the approach of reactants and catalysts, leading to slower reaction rates in Suzuki-Miyaura cross-coupling reactions compared to less bulky boronic acids like phenylboronic acid.[2] This is particularly evident during the transmetalation step of the catalytic cycle, which is often rate-determining.[3]
-
Increased Selectivity: The steric bulk can enhance the selectivity of a reaction by favoring the formation of a specific product. In cases where multiple reaction pathways are possible, the adamantyl group can block less favorable approaches, leading to higher regioselectivity or stereoselectivity.
-
Enhanced Stability: The adamantyl group can act as a protective shield, sterically hindering pathways for decomposition, such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4] This contributes to the enhanced thermal and chemical stability of adamantyl-containing boronic acids.[1]
Electronic Effects: A Subtle Contributor
While the steric effects are dominant, the electronic contribution of the adamantyl group, although less pronounced, is not negligible. The adamantyl group is generally considered to be a weak electron-donating group. This can be quantified by its Hammett substituent constant (σ). The Hammett constant for the 1-adamantyl group is approximately -0.12 to -0.13, indicating its electron-donating nature through induction.[5]
-
Increased Nucleophilicity: The electron-donating nature of the adamantyl group can slightly increase the electron density on the carbon atom attached to the boron, making the boronic acid a slightly better nucleophile in the transmetalation step of the Suzuki-Miyaura coupling. However, this effect is often overshadowed by the more significant steric hindrance.
-
Influence on Acidity: The electronic nature of the substituent on a phenylboronic acid can influence its Lewis acidity (pKa). Electron-donating groups generally increase the pKa, making the boronic acid less acidic.[6][7]
The interplay of these steric and electronic effects is what defines the unique reactivity profile of adamantyl boronic acids.
Quantitative Analysis of Reactivity
Direct quantitative comparisons of the reactivity of adamantyl boronic acids with their non-sterically hindered counterparts are limited in the literature.[8] However, by examining data for other sterically hindered boronic acids and general principles of Suzuki-Miyaura kinetics, we can infer the expected trends.
Table 1: Illustrative Comparison of Relative Initial Rates in Suzuki-Miyaura Coupling
| Boronic Acid Class | Example | Relative Initial Rate (Approx.) | Key Influencing Factor |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Baseline |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Accelerated transmetalation |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Slower transmetalation |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Slower transmetalation of sp³ carbon |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Increased steric hindrance |
| Tertiary Alkyl (Bulky) | 1-Adamantylboronic Acid | < 0.3 (Estimated) | Significant steric hindrance |
Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).[2]
Table 2: Representative Yields in Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Adamantylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 |
| Phenylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
This table provides a hypothetical comparison based on typical conditions for coupling sterically hindered substrates. Specific experimental data for a direct comparison is scarce.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling with 1-Adamantylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[8]
Materials:
-
1-Adamantylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 1-adamantylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Assessing the Stability of Adamantyl Boronic Acid by HPLC
This protocol can be adapted to assess stability under various conditions (e.g., different pH, temperature, or in the presence of an oxidant).
Materials:
-
Adamantyl boronic acid
-
HPLC grade solvent (e.g., acetonitrile)
-
HPLC system with a UV or RI detector
-
C18 reverse-phase column
Procedure:
-
Prepare a stock solution of adamantyl boronic acid of known concentration in the chosen solvent.
-
Divide the stock solution into aliquots for different time points or conditions.
-
Store the aliquots under the desired conditions.
-
At each time point, take a sample from the corresponding aliquot and dilute it to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the adamantyl boronic acid. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of the remaining adamantyl boronic acid relative to the initial time point.
Visualizing the Effects and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the effects of the adamantyl group on boronic acid reactivity.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining transmetalation step where the steric bulk of the adamantyl group can significantly decrease the reaction rate.
Caption: A summary of the dominant steric and subtle electronic effects exerted by the adamantyl group on the properties and reactivity of boronic acids.
Caption: A generalized experimental workflow for quantitatively assessing the stability of adamantyl boronic acid under various stress conditions.
Conclusion and Future Outlook
The adamantyl group imparts a unique set of properties to boronic acids, primarily driven by its substantial steric bulk. While this steric hindrance often leads to slower reaction kinetics in processes like the Suzuki-Miyaura coupling, it can be strategically exploited to enhance selectivity and improve the stability of the boronic acid. The weak electron-donating nature of the adamantyl group plays a secondary, more subtle role in modulating reactivity.
For researchers in drug discovery and materials science, adamantyl boronic acids represent valuable building blocks. Their enhanced stability can be advantageous in multi-step syntheses and for the long-term storage of intermediates. The challenge of slower reactivity can often be overcome by careful optimization of reaction conditions, including the use of highly active catalyst systems and appropriate ligands.
Future research in this area should focus on obtaining more direct and comprehensive quantitative data to precisely model the reactivity of adamantyl boronic acids. Computational studies could provide deeper insights into the transition state geometries and activation energies, further elucidating the interplay between steric and electronic effects. The development of new catalytic systems specifically designed to accommodate bulky substrates will also be crucial in expanding the synthetic utility of this important class of organoboron reagents. By harnessing the unique characteristics of the adamantyl group, chemists can continue to develop novel and efficient synthetic methodologies for the creation of complex and valuable molecules.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. benchchem.com [benchchem.com]
Stability and Storage of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this compound in research and development applications. The guidance is based on the known chemical properties of arylboronic acids and available data for the specific compound.
Chemical Properties and Structure
This compound is an organic compound containing a bulky adamantyl group and a methoxy group on the phenyl ring, ortho and para to the boronic acid moiety, respectively. Its chemical structure plays a significant role in its reactivity and stability.
Molecular Formula: C₁₇H₂₃BO₃ Molecular Weight: 286.18 g/mol [1] Appearance: White to off-white solid
Stability Profile
Based on available safety data, this compound is considered stable under normal laboratory conditions.[1] However, like other arylboronic acids, it is susceptible to degradation under specific environmental conditions. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.
Key Factors Influencing Stability:
| Factor | Influence on Stability |
| Moisture/Humidity | Promotes hydrolysis and can facilitate protodeboronation.[2][3] |
| Temperature | Elevated temperatures can accelerate degradation. Avoid excess heat.[1] |
| Light | Exposure to light, particularly UV, can potentially lead to degradation. |
| pH | Stability is pH-dependent; basic conditions can promote protodeboronation.[2][3] |
| Oxygen/Oxidizing Agents | Arylboronic acids can be susceptible to oxidation.[4] |
Recommended Storage and Handling
To maintain the quality and shelf-life of this compound, the following storage and handling procedures are recommended:
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature | To minimize thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Location | Dry and well-ventilated place | To avoid moisture absorption and ensure safety.[1] |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid formation of dust.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Wash hands thoroughly after handling.
Degradation Pathways
The principal degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by the presence of water.
References
Adamantyl Phenylboronic Acids: A Technical Guide to Synthesis, Applications, and Core Data
For Researchers, Scientists, and Drug Development Professionals
The fusion of the bulky, lipophilic adamantyl cage with the versatile phenylboronic acid moiety has given rise to a class of molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, applications, and key quantitative data of adamantyl phenylboronic acids, offering a valuable resource for researchers and professionals in drug development and related fields.
Core Concepts: The Adamantyl Phenylboronic Acid Scaffold
Adamantyl phenylboronic acids are characterized by the presence of a rigid, three-dimensional adamantane group attached to a phenyl ring, which in turn bears a boronic acid (-B(OH)₂) functional group. This unique combination of structural features imparts several advantageous properties:
-
Lipophilicity and Membrane Permeability: The adamantane cage is highly lipophilic, which can enhance the ability of these molecules to cross cell membranes, a crucial factor in drug design.[1]
-
Steric Hindrance: The bulkiness of the adamantyl group can provide steric hindrance, influencing the binding selectivity of the molecule to biological targets such as enzymes.[1]
-
Reversible Covalent Bonding: The phenylboronic acid moiety is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to their application as sensors and in drug delivery systems.[2][3]
-
Stability: The adamantane structure is exceptionally stable, contributing to the overall robustness of the molecule.
Synthesis of Adamantyl Phenylboronic Acids
The synthesis of adamantyl phenylboronic acids primarily relies on two well-established organometallic reactions: the Suzuki-Miyaura coupling and the Grignard reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of adamantyl phenylboronic acids, this typically involves the reaction of an adamantyl halide with a phenylboronic acid derivative or vice versa.
A general synthetic route to [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura coupling is outlined below:
Figure 1. Suzuki-Miyaura coupling for [4-(Adamantan-1-yl)phenyl]boronic acid.
Experimental Protocol: Synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura Coupling
-
Materials: 1-bromoadamantane, 4-bromophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., potassium carbonate), and a solvent system (e.g., a mixture of dioxane and water).
-
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., argon), dissolve 1-bromoadamantane and 4-bromophenylboronic acid in the solvent system.
-
Add the palladium catalyst and the base to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and the catalyst.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure [4-(Adamantan-1-yl)phenyl]boronic acid.
-
Grignard Reaction
An alternative synthetic route involves the use of a Grignard reagent. This method is particularly useful for preparing adamantyl phenylboronic acids with different substitution patterns.
Figure 2. Grignard reaction for adamantyl phenylboronic acid synthesis.
Experimental Protocol: Synthesis of Adamantyl Phenylboronic Acid via Grignard Reaction
-
Materials: An appropriate adamantyl-substituted phenyl bromide, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), and a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Procedure:
-
Activate the magnesium turnings in a flame-dried reaction vessel under an inert atmosphere.
-
Add a solution of the adamantyl-phenyl bromide in the anhydrous solvent dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically exothermic.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Slowly add a solution of the trialkyl borate in the anhydrous solvent to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product to obtain the desired adamantyl phenylboronic acid.
-
Applications in Drug Development
The unique properties of adamantyl phenylboronic acids make them attractive scaffolds for the development of new therapeutic agents.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The bulky adamantyl group can enhance binding affinity and selectivity for the target enzyme. While specific Ki values for adamantyl phenylboronic acids are not widely reported, related phenylboronic acid derivatives have shown significant inhibitory activity against enzymes like β-lactamases.[2]
| Compound | Enzyme | Inhibition Constant (Ki) |
| Phenylboronic Acid Derivatives | β-lactamases | Low micromolar to nanomolar range[2] |
Note: Data for adamantyl-specific derivatives is an area for further research.
Anticancer Activity
Phenylboronic acid derivatives have demonstrated promising anticancer properties.[2] Their mechanism of action can involve the inhibition of key enzymes in cancer cell signaling pathways or targeting the overexpressed sialic acid on the surface of cancer cells.[2] The incorporation of an adamantyl group can potentially enhance the antiproliferative activity.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Phenylboronic Acid Derivatives | Various cancer cell lines | Micromolar range[1] |
| Adamantyl Chalcones | Pancreatic cancer (Miapaca2) | Active[4] |
Note: Specific IC50 values for adamantyl phenylboronic acids against a range of cancer cell lines are needed for a comprehensive understanding of their potential.
Drug Delivery Systems
The ability of phenylboronic acids to bind with diols, such as those found in saccharides, has been exploited in the development of glucose-responsive drug delivery systems.[5] Nanoparticles decorated with adamantyl phenylboronic acid can be designed to release their cargo, such as insulin, in response to changes in glucose concentration. The adamantyl group can also act as a lipophilic anchor to improve the stability and drug-loading capacity of these nanocarriers.
Adamantyl Phenylboronic Acids as Chemical Sensors
The reversible interaction of the boronic acid moiety with diols forms the basis of their application as chemical sensors, particularly for biologically important molecules like glucose and for the detection of reactive oxygen species (ROS).
Glucose Sensing
Fluorescent sensors based on phenylboronic acids can detect glucose through changes in their fluorescence emission upon binding.[3][6] The adamantyl group can be incorporated to modulate the sensor's properties, such as its solubility and binding affinity.
Figure 3. Principle of a fluorescent glucose sensor.
Performance of Phenylboronic Acid-Based Glucose Sensors:
| Sensor Type | Analyte | Detection Range | Key Features |
| Fluorescent Probes | Glucose | Millimolar range[7] | High sensitivity and selectivity[6] |
| Hydrogel-based Sensors | Glucose | Physiological concentrations[8] | Reversible swelling/shrinking response[8] |
Note: Quantitative data for adamantyl-specific sensors is an active area of research.
Reactive Oxygen Species (ROS) Detection
Phenylboronic acids can be oxidized by certain ROS, such as hydrogen peroxide, leading to a change in their fluorescence properties. This has been utilized to develop fluorescent probes for ROS detection in biological systems. The adamantyl group can enhance the probe's stability and cellular uptake.
Conclusion and Future Perspectives
Adamantyl phenylboronic acids represent a promising class of compounds with a wide range of potential applications in drug discovery and sensor technology. Their unique structural features, combining the lipophilicity and steric bulk of the adamantane moiety with the versatile reactivity of the phenylboronic acid group, provide a strong foundation for the design of novel molecules with tailored properties.
Future research in this area should focus on:
-
Synthesis of Diverse Libraries: The development of efficient synthetic methods to create a wider variety of adamantyl phenylboronic acid derivatives with different substitution patterns is crucial for comprehensive structure-activity relationship (SAR) studies.
-
Quantitative Biological Evaluation: There is a pressing need for more quantitative data, such as IC50 and Ki values, for adamantyl phenylboronic acids against a broad range of biological targets.
-
Advanced Sensor Development: The design and fabrication of highly sensitive and selective sensors based on adamantyl phenylboronic acids for the detection of various biologically relevant analytes.
-
In Vivo Studies: Translating the promising in vitro results into in vivo studies is essential to validate the therapeutic potential of these compounds.
By addressing these areas, the full potential of adamantyl phenylboronic acids can be unlocked, paving the way for the development of new and effective drugs and diagnostic tools.
References
- 1. [4-(Adamantan-1-yl)phenyl]boronic acid | 1527479-23-7 | Benchchem [benchchem.com]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New Adamantyl Chalcones: Synthesis, Antimicrobial and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-(1-Adamantyl)-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions.
The adamantyl moiety is a key structural feature in numerous approved drugs, including antivirals and agents for Alzheimer's and Parkinson's disease. Its unique three-dimensional, rigid, and lipophilic nature is often exploited in drug design to enhance binding affinity, improve pharmacokinetic properties, and explore the "three-dimensional space" of drug targets.[1][2] The incorporation of an adamantyl group can significantly increase the lipophilicity of a molecule, which can be beneficial for crossing the blood-brain barrier.[1] this compound is a valuable building block for introducing this bulky, lipophilic group into target molecules. A prominent application of this boronic acid is in the synthesis of Adapalene, a third-generation synthetic retinoid used in the treatment of acne.[2][3]
Synthesis of this compound
A reproducible and scalable method for the synthesis of this compound involves the use of a Grignard reagent prepared from 2-(1-adamantyl)-4-bromoanisole. The presence of lithium chloride (LiCl) is crucial for achieving high yields in the Grignard formation. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, affords the desired boronic acid.[4]
Experimental Protocol: Synthesis of this compound[5]
-
Grignard Reagent Formation:
-
To a flask containing magnesium filings (1.5 eq) and anhydrous lithium chloride (2-3 eq) under an inert atmosphere (e.g., argon), add dry tetrahydrofuran (THF).
-
Initiate the reaction by adding a small amount of 1,2-dibromoethane.
-
Slowly add a solution of 2-(1-adamantyl)-4-bromoanisole (1 eq) in dry THF to the activated magnesium suspension at 0-5 °C.
-
Stir the mixture at this temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent solution to -70 °C.
-
Slowly add trimethyl borate (1.5-2 eq) to the cooled solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.
-
Suzuki-Miyaura Coupling Reactions
This compound is a sterically hindered boronic acid. Successful Suzuki-Miyaura coupling reactions with this substrate often require careful selection of the catalyst, ligand, base, and solvent to overcome the steric hindrance.[5][6]
General Considerations for Coupling with Sterically Hindered Substrates:
-
Catalyst/Ligand System: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the coupling of sterically hindered partners.[6] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Base: The choice of base is critical. For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often in combination with water, are commonly used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Methyl 6-bromo-2-naphthoate[5]
This protocol is based on the synthesis of a precursor to Adapalene.
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.05 eq), methyl 6-bromo-2-naphthoate (1 eq), and a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%) or palladium acetate (Pd(OAc)₂, 0.5 mol%).
-
Add a suitable phosphine ligand if the palladium source is not pre-ligated.
-
Add the base, for example, an aqueous solution of potassium phosphate (K₃PO₄, 2.8 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to a temperature between 80 °C and 100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, can be purified by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the boronic acid and its subsequent Suzuki-Miyaura coupling.
Table 1: Synthesis of this compound [4]
| Starting Material | Grignard Conditions | Borating Agent | Yield (%) |
| 2-(1-Adamantyl)-4-bromoanisole | Mg, LiCl (3 eq), THF, 0-5°C | Trimethyl borate | 62 |
| 2-(1-Adamantyl)-4-bromoanisole | Mg, LiCl (2 eq), THF, 0-5°C | Trimethyl borate | 63 |
| 2-(1-Adamantyl)-4-bromoanisole | Mg, LiCl (3 eq), THF, -70°C | Trimethyl borate | 69 |
| 2-(1-Adamantyl)-4-bromoanisole | Mg, no LiCl, THF | Trimethyl borate | 3 |
Table 2: Suzuki-Miyaura Coupling of this compound Derivatives with Methyl 6-bromo-2-naphthoate [4]
| Boronic Acid Derivative | Palladium Source (mol%) | Base | Solvent | Product | Yield (%) |
| This compound | Pd₂(dba)₃ (0.5) | K₃PO₄ (aq) | Toluene | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 86 |
| This compound pinacol ester | Pd(OAc)₂ (0.5) | K₃PO₄ (aq) | Toluene | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 87 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Adamantyl)-4-methoxyphenylboronic acid is a key synthetic intermediate that has found a significant application in medicinal chemistry, most notably in the synthesis of the third-generation retinoid, Adapalene. The incorporation of the bulky, lipophilic adamantyl group can enhance the pharmacokinetic and pharmacodynamic properties of drug molecules. This document provides detailed application notes and protocols for the use of this compound, focusing on its role in the synthesis of Adapalene, a widely used topical treatment for acne vulgaris.
Core Application: Synthesis of Adapalene
This compound serves as a crucial building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the adamantyl-methoxyphenyl moiety and a naphthoic acid derivative, leading to the formation of Adapalene.
Mechanism of Action of Adapalene
Adapalene exerts its therapeutic effects by selectively modulating nuclear retinoic acid receptors (RARs), specifically RARβ and RARγ. This interaction regulates gene expression involved in cellular differentiation, proliferation, and inflammation. By normalizing the differentiation of follicular epithelial cells, Adapalene prevents the formation of microcomedones, the precursors to acne lesions.[1][2] Its anti-inflammatory properties are attributed to the inhibition of the lipooxygenase pathway and the oxidative metabolism of arachidonic acid.[2]
Diagram of the Retinoid Signaling Pathway
Caption: Retinoid signaling pathway modulated by Adapalene.
Data Presentation
Table 1: Summary of Yields for the Synthesis of Adapalene and Intermediates
| Step | Reactants | Product | Catalyst/Reagents | Yield (%) | Reference |
| 1. Synthesis of this compound | 2-(1-Adamantyl)-4-bromoanisole, Magnesium, Lithium Chloride, Triisopropyl borate | This compound | THF | ~68% | [3] |
| 2. Suzuki-Miyaura Coupling | This compound, Methyl 6-bromo-2-naphthoate | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | PdCl2(dppf), Na2CO3 | 88-92% | [4] |
| 3. Saponification | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid | KOH, Ethylene glycol | ~96% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[3]
Materials:
-
2-(1-Adamantyl)-4-bromoanisole
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry flask under an argon atmosphere, add magnesium turnings (1.2 eq) and anhydrous THF.
-
Add ground anhydrous LiCl (1.2 eq).
-
Add 1,2-dibromoethane (0.2 eq) to activate the magnesium.
-
Once the activation reaction subsides, add a solution of 2-(1-adamantyl)-4-bromoanisole (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2 hours to ensure the formation of the Grignard reagent.
-
Cool the reaction mixture to -70°C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -60°C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Adapalene
This protocol describes the coupling of the boronic acid with a naphthoate derivative.[4]
Materials:
-
This compound
-
Methyl 6-bromo-2-naphthoate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Water
Procedure:
-
In a reaction flask, combine this compound (1.1 eq), methyl 6-bromo-2-naphthoate (1.0 eq), and PdCl2(dppf) (0.03 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Add a 2 M aqueous solution of Na2CO3 (2.5 eq).
-
Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90°C) and stir vigorously under an argon atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, can be purified by column chromatography or recrystallization.
-
The final step involves the saponification of the methyl ester to yield Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) using a strong base like potassium hydroxide in a suitable solvent such as ethylene glycol.[4]
Mandatory Visualization
Diagram of the Synthetic Workflow for Adapalene
Caption: Synthetic workflow for Adapalene.
References
- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advances Regarding the Therapeutic Potential of Adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Sterically Hindered Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the synthesis of sterically congested biaryls, particularly those with multiple ortho-substituents, presents a significant challenge. Steric hindrance can impede key steps in the catalytic cycle, leading to low yields and slow reaction rates. This document provides detailed application notes and protocols for overcoming these challenges using advanced palladium catalyst systems.
The Challenge of Steric Hindrance in Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, especially from ortho-substituents on the aryl halides and boronic acids, can negatively impact each of these steps. Bulky groups can hinder the approach of the palladium catalyst to the aryl halide during oxidative addition and impede the transfer of the aryl group from boron to palladium in the transmetalation step. Most critically, the final reductive elimination step to form the C-C bond and regenerate the active Pd(0) catalyst is often the rate-limiting step for sterically demanding substrates.
To address these challenges, highly active catalyst systems featuring bulky and electron-rich ligands have been developed. These ligands stabilize the coordinatively unsaturated palladium species crucial for catalytic activity and accelerate the otherwise slow reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting steps impacted by steric hindrance.
Advanced Catalyst Systems for Hindered Couplings
Several classes of palladium catalysts have been developed to address the challenges of sterically hindered Suzuki coupling. These generally feature bulky and electron-rich ligands that promote the formation of highly active, low-coordinate palladium complexes.
Buchwald Biarylphosphine Ligands
The Buchwald group has developed a range of bulky, electron-rich biarylphosphine ligands that are highly effective for a variety of cross-coupling reactions, including sterically demanding Suzuki couplings.[1] Ligands such as XPhos and SPhos are among the most widely used for this purpose.[1] The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting for hindered substrates.
Table 1: Performance of Buchwald Ligands in Sterically Hindered Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-Trimethylphenyl Bromide | Phenylboronic Acid | XPhos | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 98 | [2] |
| 2 | 2,6-Diisopropylphenyl Bromide | 2-Methylphenylboronic Acid | SPhos | Pd₂(dba)₃ | 0.5 | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 95 | [3] |
| 3 | 1-Bromo-2,6-dimethylnaphthalene | (2,6-Dimethylphenyl)boronic acid | RuPhos | Pd(OAc)₂ | 2.0 | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 92 | [4] |
| 4 | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | XPhos | Pd(OAc)₂ | 1.2 | K₃PO₄ | Toluene | 100 | 24 | 84 | [2] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective for coupling sterically hindered substrates.[3][5] Robust acenaphthoimidazolylidene palladium complexes, for instance, have demonstrated high efficiency in the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.[5]
Table 2: Performance of NHC Ligands in Sterically Hindered Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | (2,4,6-Trimethylphenyl)boronic acid | Acenaphthoimidazolylidene Pd Complex | 0.1 | t-BuOK | 1,4-Dioxane | 80 | 12 | >99 | [5] |
| 2 | 1-Chloro-2,6-diisopropylbenzene | Phenylboronic Acid | IPr-Pd-allyl-Cl | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 96 | [5] |
| 3 | 2-Bromomesitylene | (2,6-Diisopropylphenyl)boronic acid | PEPPSI-IPr | 2.0 | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 91 | [6] |
Specialized Ligands for Extremely Hindered Couplings
For particularly challenging transformations, such as the synthesis of tetra-ortho-substituted biaryls with bulky substituents, specialized ligands have been developed. Ligands like BI-DIME and AntPhos have shown exceptional reactivity in these demanding couplings.[7][8]
Table 3: Performance of Specialized Ligands in Highly Sterically Hindered Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 2,4,6-Triisopropylphenyl Bromide | (2,4,6-Triisopropylphenyl)boronic acid | BI-DIME | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 110 | 24 | 85 |[7] | | 2 | 2-Bromo-1,3-di-tert-butylbenzene | (2,6-Diisopropylphenyl)boronic acid | AntPhos | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 110 | 24 | 92 |[8] |
Experimental Protocols
The following protocols are generalized procedures for sterically hindered Suzuki-Miyaura coupling reactions. Optimization of the specific ligand, base, solvent, temperature, and reaction time may be necessary for different substrates.
General Protocol for Suzuki Coupling using Buchwald Ligands
Caption: General experimental workflow for a sterically hindered Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 - 1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 2.0 mol%)
-
Buchwald ligand (e.g., XPhos, SPhos) (1.0 - 4.0 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane) (5 - 10 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid, and base.
-
In a separate vial, pre-mix the palladium source and the Buchwald ligand in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Add the remaining anhydrous solvent.
-
Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Protocol for Suzuki Coupling using an Acenaphthoimidazolylidene Palladium Complex
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Acenaphthoimidazolylidene Palladium Complex (0.1 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, boronic acid, acenaphthoimidazolylidene palladium complex, and potassium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for the specified time.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Conclusion
The successful execution of sterically hindered Suzuki-Miyaura coupling reactions is highly dependent on the judicious selection of the palladium catalyst system. Bulky, electron-rich phosphine ligands, particularly the Buchwald biarylphosphines, and robust N-heterocyclic carbene ligands have proven to be exceptionally effective in overcoming the steric barriers inherent in these challenging transformations. The protocols provided herein offer a starting point for the synthesis of sterically congested biaryls, which are important motifs in pharmaceuticals, agrochemicals, and materials science. Further optimization of reaction parameters may be required to achieve optimal results for specific substrate combinations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Cross-Coupling Reactions with Ortho-Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex materials.
However, a significant challenge arises when employing ortho-substituted arylboronic acids as coupling partners. The steric bulk introduced by substituents at the ortho position can dramatically hinder the reaction, leading to low yields and sluggish reaction rates. This steric impediment primarily affects the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this challenge is critical for the synthesis of sterically encumbered biaryl compounds, which are prevalent motifs in many biologically active molecules.
These application notes provide an overview of the challenges associated with cross-coupling reactions of ortho-substituted arylboronic acids and present detailed protocols and data to guide researchers in successfully employing these challenging substrates. The focus is on the Suzuki-Miyaura reaction, highlighting the importance of ligand design and reaction condition optimization.
Diagram 1: Steric hindrance in ortho-substituted arylboronic acid cross-coupling.
Key Strategies for Overcoming Steric Hindrance
The primary strategy to facilitate the coupling of sterically hindered substrates is the use of specialized palladium catalysts, particularly those featuring bulky and electron-rich ligands. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[2]
1. Bulky, Electron-Rich Phosphine Ligands: Biarylphosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling sterically hindered substrates.[1] Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1] Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also powerful ligands for these challenging transformations.[3][4]
2. N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have proven to be highly effective in Suzuki-Miyaura couplings of sterically demanding substrates.[1] They are strong σ-donors and form stable complexes with palladium. The PEPPSI-IPr catalyst, for example, has been successfully used for couplings with hindered partners.[3][5]
3. Optimized Reaction Conditions: In addition to ligand choice, careful optimization of the base, solvent, and temperature is crucial. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu) are often employed.[3] Aprotic polar solvents such as dioxane, toluene, and THF are common choices.
Comparative Data for Suzuki-Miyaura Couplings
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids, showcasing the impact of different ligands and reaction conditions on the yield.
Table 1: Coupling of various aryl halides with 2-methylphenylboronic acid
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 92 | [3] |
| 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 95 | [4] |
| 2-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | [1] |
| 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 24 | 91 | [6] |
Table 2: Coupling of 2,6-dimethylphenylboronic acid with various aryl halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 94 | [1] |
| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 12 | 96 | [1] |
| 2-Bromopyridine | Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 88 | [3] |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr | K₂CO₃ | Dioxane | 60 | 12 | 90 | [3] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald-type Ligand
This protocol is adapted from methodologies employing bulky, electron-rich phosphine ligands.[1]
Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Ortho-substituted arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, ortho-substituted arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Add anhydrous, degassed toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI-IPr Catalyst
This protocol is suitable for couplings involving sensitive functional groups and can often be performed at lower temperatures.[3]
Materials:
-
Aryl chloride (1.0 mmol)
-
Ortho-substituted arylboronic acid (1.5 mmol)
-
PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, ortho-substituted arylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate to a dry reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 60 °C.
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Ligand Selection Guide
The choice of ligand is paramount for a successful cross-coupling reaction with sterically hindered substrates. The following diagram provides a comparison of the two major classes of ligands discussed.
Diagram 3: Comparison of bulky phosphine and NHC ligands.
Conclusion
Cross-coupling reactions involving ortho-substituted arylboronic acids present a significant synthetic challenge due to steric hindrance. However, with the advent of sophisticated catalyst systems, particularly those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, these challenging transformations can be achieved with high efficiency. Careful selection of the ligand, base, and solvent, as outlined in these application notes, is crucial for success. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the construction of sterically congested and structurally complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 3-(1-Adamantyl)-4-methoxyphenylboronic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The primary and well-documented application of this compound is as a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid. Furthermore, based on its structural characteristics, its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and advanced polymers, are discussed.
Primary Application: Synthesis of Adapalene via Suzuki-Miyaura Coupling
This compound is a crucial building block in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, commercially known as Adapalene. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2][3] The bulky adamantyl group in the boronic acid provides steric hindrance that can influence the final conformation and properties of the target molecule.
The Suzuki-Miyaura coupling reaction offers high yields and tolerance to a wide range of functional groups, making it an efficient method for the synthesis of complex molecules like Adapalene.[4][5][6]
Quantitative Data Summary
The following tables summarize the yields for the synthesis of this compound and its subsequent use in the Suzuki-Miyaura coupling reaction to produce the methyl ester of Adapalene, as reported in patent literature.
Table 1: Synthesis of this compound [1]
| Electrophile | Grignard Additive | Temperature (°C) | Yield (%) |
| Trimethylborate | None | -70 | 69 |
| Trimethylborate | LiCl (3 Eq) | Not Specified | 62 |
| Trimethylborate | LiCl (2 Eq) | Not Specified | 63 |
| Trimethylborate | LiCl (1 Eq) | Not Specified | 48 |
| Triisopropylborate | None | Not Specified | 51 |
| Tributylborate | None | Not Specified | 56 |
Table 2: Suzuki-Miyaura Coupling for Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate [1]
| Boronic Acid Component | Palladium Source | Base | Yield (%) |
| This compound | Pd(PPh₃)₄ | Sodium Carbonate | Not Specified |
| This compound pinacol ester | Palladium Acetate (0.5 mol %) | Potassium Phosphate | 87 |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of this compound from 1-bromo-3-(1-adamantyl)-4-methoxybenzene.
Materials:
-
1-bromo-3-(1-adamantyl)-4-methoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylborate
-
Sulfuric acid (10% solution)
-
Toluene
-
n-Hexane
Procedure:
-
Activate magnesium turnings in a dry flask with a crystal of iodine under an inert atmosphere (e.g., Argon).
-
Prepare a solution of 1-bromo-3-(1-adamantyl)-4-methoxybenzene in anhydrous THF.
-
Slowly add the solution from step 2 to the activated magnesium turnings to initiate the Grignard reaction. Maintain the reaction mixture at a gentle reflux.
-
After the magnesium has completely reacted, cool the resulting Grignard reagent solution to -70°C.
-
Slowly add a solution of trimethylborate in anhydrous THF to the Grignard reagent, maintaining the temperature at -70°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into a cold 10% sulfuric acid solution with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of toluene and n-hexane to obtain pure this compound.
Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate[1]
This protocol details the cross-coupling of this compound with methyl 6-bromo-2-naphthenoate.
Materials:
-
This compound
-
Methyl 6-bromo-2-naphthenoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction flask, add toluene, ethanol, and an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add this compound, methyl 6-bromo-2-naphthenoate, and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to reflux under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate, which is the crude product.
-
Wash the precipitate with water and then with a cold solvent like ethanol or methanol.
-
Dry the product under vacuum to obtain methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Potential Material Science Applications
While the primary documented use of this compound is in pharmaceutical synthesis, its molecular structure suggests potential for applications in material science. The adamantyl group is a bulky, rigid, and thermally stable moiety, while the methoxyphenyl group possesses electronically active properties.
Organic Light-Emitting Diodes (OLEDs)
Arylboronic acids are used in the synthesis of organic molecules for OLEDs.[7][8] The incorporation of an adamantyl group can enhance the thermal and morphological stability of organic materials, which is crucial for the longevity and efficiency of OLED devices.[9] The methoxy group is an electron-donating group, which can influence the electronic properties of the resulting molecule, potentially making it suitable as a host or charge-transport material.[10] this compound could be used to synthesize novel materials for various layers in an OLED device.
Logical Relationship for Potential OLED Application
Caption: Potential pathway for OLED material synthesis.
Advanced Polymers
The rigidity and thermal stability conferred by the adamantane unit can be exploited in the synthesis of high-performance polymers. By incorporating this compound into a polymer backbone via Suzuki polymerization, polymers with high glass transition temperatures, good thermal stability, and specific optoelectronic properties could be developed. These materials could find applications in areas such as gas separation membranes, dielectric materials, or as components in electronic devices.
References
- 1. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 2. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 9. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. ossila.com [ossila.com]
Protecting Group Strategies for Boronic Acids in Multi-step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to a wide array of other transformations, including Chan-Lam amination, Petasis reactions, and as sensors for carbohydrates. However, the inherent instability of many boronic acids, their propensity for dehydration to form boroxines, and their reactivity towards various reagents present significant challenges in multi-step synthetic sequences.[1][2] To circumvent these issues, the use of protecting groups to temporarily mask the boronic acid functionality has become a cornerstone of contemporary synthetic strategy.[3][4]
This document provides detailed application notes and protocols for the selection and implementation of various protecting group strategies for boronic acids. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
Choosing the Right Protecting Group
The selection of an appropriate protecting group is critical and depends on the specific reaction conditions to be employed in subsequent synthetic steps, as well as the conditions required for its eventual removal. An ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reagents and purification techniques, and should not interfere with desired transformations.
Below is a summary of commonly used protecting groups for boronic acids, outlining their stability and deprotection conditions.
Summary of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Features |
| Pinacol | Boronate ester | Stable to chromatography, mild acids and bases.[5] | Acidic or basic hydrolysis (often requires heating), oxidative cleavage (NaIO4), or transesterification.[3][6] | Most common protecting group, readily available, and compatible with many reactions.[5] |
| MIDA (N-methyliminodiacetic acid) | Boronate ester | Exceptionally stable to a wide range of anhydrous reaction conditions, including strong acids, bases, oxidants, and reductants. Stable to chromatography.[7][8] | Mild aqueous base (e.g., 1 M NaOH, NaHCO3) at room temperature.[7] | Enables iterative cross-coupling strategies; air- and moisture-stable crystalline solids.[9][10] |
| DAN (1,8-diaminonaphthalene) | Boronamide | Very stable under a wide range of conditions, including basic, organometallic, and some acidic conditions.[5] | Acidic hydrolysis.[3] | Orthogonal to MIDA deprotection; stable to protodeboronation under basic conditions.[11] |
| Trifluoroborate | Borate salt | Highly stable to air, moisture, and oxidation.[5] | Hydrolysis with silica gel and water, or treatment with acids (e.g., HCl).[7] | Crystalline solids, often used for purification of boronic acids.[5] |
| Catechol | Boronate ester | Reasonably stable under non-dramatic hydrolytic conditions. Stability is pH-dependent.[1][12][13] | Hydrolysis under acidic or basic conditions.[14][15] | Can be used for pH-responsive applications.[6] |
| Neopentyl Glycol | Boronate ester | More readily hydrolyzed than pinacol esters.[16] | Mild acidic or basic hydrolysis. | Can be more efficient for the synthesis of hindered arylboronic acids compared to pinacol.[16] |
Experimental Protocols
Protocol 1: Protection of a Boronic Acid with Pinacol
Materials:
-
Aryl or alkyl boronic acid (1.0 equiv)
-
Pinacol (1.0 - 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the boronic acid, pinacol, and anhydrous solvent.
-
Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC or GC-MS. For many boronic acids, stirring at room temperature for several hours is sufficient. For less reactive or sterically hindered boronic acids, refluxing for 2-16 hours may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronate can often be used directly in the next step. If purification is required, it can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of a Pinacol Boronate
Method A: Acidic Hydrolysis
Materials:
-
Pinacol boronate (1.0 equiv)
-
Solvent mixture (e.g., Acetone/H₂O or THF/H₂O)
-
Acid (e.g., 1 M HCl)
Procedure:
-
Dissolve the pinacol boronate in the solvent mixture.
-
Add the acid and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the boronic acid.
Method B: Transesterification with Diethanolamine followed by Hydrolysis [3][6][17]
Materials:
-
Pinacolyl boronate ester (1.0 equiv)
-
Diethanolamine (1.1 equiv)
-
Anhydrous ether
-
0.1 M HCl
Procedure:
-
To a solution of the pinacolyl boronate ester in anhydrous ether, add diethanolamine.
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form within 30 minutes.
-
Filter the precipitate and wash with ether.
-
Suspend the precipitate in a biphasic mixture of ether and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes until the solid dissolves.
-
Separate the layers, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid.
Protocol 3: Protection of a Boronic Acid with N-Methyliminodiacetic Acid (MIDA)
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous DMSO or Toluene
-
Dean-Stark apparatus (for toluene)
Procedure:
-
Method A (Toluene): To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the boronic acid, MIDA, and toluene.
-
Heat the mixture to reflux and azeotropically remove water for 2-16 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude MIDA boronate can be purified by column chromatography on silica gel.
-
Method B (DMSO): Dissolve the boronic acid and MIDA in anhydrous DMSO.
-
Heat the mixture at 80-110 °C under vacuum for several hours to remove water.
-
Cool the reaction mixture and pour it into water to precipitate the MIDA boronate.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 4: Deprotection of a MIDA Boronate[7]
Materials:
-
MIDA boronate (1.0 equiv)
-
THF
-
1 M aqueous NaOH or saturated aqueous NaHCO₃
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add the aqueous base and stir the mixture vigorously at room temperature.
-
The deprotection is typically complete within 15-60 minutes. Monitor by TLC or LC-MS.
-
Acidify the reaction mixture with 1 M HCl to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the free boronic acid.
Protocol 5: Protection of a Boronic Acid with 1,8-Diaminonaphthalene (DAN)[5]
Materials:
-
Boronic acid (1.0 equiv)
-
1,8-Diaminonaphthalene (1.05 equiv)
-
Toluene
Procedure:
-
To a reaction vessel, add the boronic acid, 1,8-diaminonaphthalene, and toluene.
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Filter the solid under reduced pressure.
-
Wash the solid with cold toluene to obtain the pure DAN-protected boronic acid.
Protocol 6: Deprotection of a DAN-Protected Boronic Acid[3]
Materials:
-
DAN-protected boronic acid (1.0 equiv)
-
Solvent (e.g., THF or Dichloromethane)
-
1 M aqueous HCl
Procedure:
-
Suspend the DAN-protected boronic acid in the chosen solvent.
-
Add 1 M aqueous HCl and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the layers. The diaminonaphthalene hydrochloride salt will be in the aqueous phase.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to boronic acid protecting group strategies.
Caption: General workflow for the protection and deprotection of boronic acids.
Caption: Rationale for the stability of MIDA and Pinacol protected boronic acids.
Caption: Decision tree for selecting a suitable boronic acid protecting group.
Conclusion
The strategic use of protecting groups is essential for the successful application of boronic acids in multi-step synthesis. This guide provides a selection of robust protocols and a framework for choosing the most appropriate protecting group based on the planned synthetic route. By understanding the stability and reactivity of these protected boronic acids, researchers can unlock the full potential of this versatile class of reagents in the synthesis of complex molecules for a wide range of applications, including drug discovery and materials science.
References
- 1. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00536E [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tutorchase.com [tutorchase.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10696696B1 - Method for preparing phenylboronic acid neopentyl glycol ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Notes: Catalytic Systems for Suzuki-Miyaura Coupling with 3-(1-Adamantyl)-4-methoxyphenylboronic acid
Introduction
3-(1-Adamantyl)-4-methoxyphenylboronic acid is a key building block in the synthesis of various organic compounds, notably in the pharmaceutical industry for the preparation of Adapalene, a synthetic retinoid for acne treatment.[1][2] The bulky adamantyl group introduces unique steric and electronic properties, making the selection of an appropriate catalytic system crucial for successful cross-coupling reactions.[3] The Suzuki-Miyaura coupling, a versatile palladium-catalyzed carbon-carbon bond-forming reaction, is the most common method for utilizing this boronic acid.[4][5] This document provides an overview of suitable catalytic systems, experimental protocols, and relevant data.
The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[5]
Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a sterically hindered substrate like this compound, catalytic systems that are both highly active and can accommodate bulky substrates are preferred.
Recommended Catalysts and Ligands:
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling.[6] The choice of ligand is critical to enhance the catalyst's stability and reactivity.[7]
-
Palladium(II) Acetate (Pd(OAc)₂): A common and versatile palladium precursor.[5]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another widely used Pd(0) source.[5]
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that can be advantageous for simplified product purification.[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An efficient catalyst for a broad range of Suzuki couplings.[8]
-
Phosphine Ligands: Electron-rich and bulky phosphine ligands are often employed to promote the catalytic cycle. Examples include triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and X-Phos.[6]
Bases and Solvents:
The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of solvent is also important for solubility and reaction kinetics.
-
Bases: Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[4][9] Organic bases such as triethylamine (TEA) can also be employed.[6]
-
Solvents: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4][9] Reactions can sometimes be performed in water, offering a greener alternative.[10][11]
Quantitative Data Summary
The following table summarizes representative catalytic systems and their performance in coupling reactions involving adamantyl-containing boronic acids or similar sterically hindered substrates.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound ethylene glycol ester | Methyl 6-bromo-2-naphthoate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 80 | 4 | 86 | [4] |
| This compound pinacol ester | Methyl 6-bromo-2-naphthoate | Pd(OAc)₂ | K₂CO₃ | Toluene / H₂O | 80 | 4 | - | [4] |
| 2-(1-adamantyl)-4-bromoanisole (precursor to boronic acid) | Methyl 6-bromo-2-naphthoate | NiCl₂/DPPE | - | THF | Reflux | - | 78 | [12] |
| Aryl Halide | Phenylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Toluene / Dioxane | 85 | 4 | - | [9] |
| 4-Bromoacetophenone | Arylboronic acids | Pd(II) complex | KOH | H₂O | 100 | - | Good to Excellent | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Methyl 6-bromo-2-naphthoate) (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%)
-
Ligand (e.g., PPh₃, 1-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and ligand.
-
Add the solvent mixture (e.g., toluene and water).
-
Add the base to the reaction mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial.
-
Solvent suitable for microwave heating (e.g., N,N-dimethylacetamide - DMA).
Procedure:
-
In a microwave-safe reaction vial, combine the aryl halide (1 equiv), this compound (1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and base (e.g., 2M K₂CO₃, 10 equiv).[9]
-
Add the solvent (e.g., DMA) to dissolve the reactants.[9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a high temperature (e.g., 150 °C) for a short duration (e.g., 20 minutes).[9]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Filter the resulting mixture to remove the catalyst.
-
Purify the filtrate by column chromatography to isolate the product.[9]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]
- 13. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sterically hindered substrate is showing low to no yield. What are the first things I should check?
A1: When encountering low or no yield with sterically hindered substrates, a systematic check of the following is crucial:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is the most critical factor.[1][2]
-
Exclusion of Oxygen: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[3][4]
-
Reagent Purity and Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation.[4] Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate if degradation is suspected.[4]
-
Base Selection: The strength and solubility of the base are critical for activating the boronic acid.[4] For sterically hindered systems, stronger bases may be required, but milder bases can sometimes reduce side reactions.[2][5]
-
Solvent Choice: The solvent must solubilize all components of the reaction.[4] Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often with some water.[2][4]
Q2: What are the primary reasons for failure in Suzuki couplings with sterically hindered substrates?
A2: The primary challenge with sterically hindered substrates is the reduced reaction rate of the key steps in the catalytic cycle.[2] This can be attributed to:
-
Inefficient Oxidative Addition: The steric bulk around the reaction center can impede the palladium catalyst's approach to the C-X (X = halide, OTf) bond.[5]
-
Difficult Transmetalation: The transfer of the organoboron group to the palladium center can be slowed down by steric hindrance.
-
Slow Reductive Elimination: The final step, forming the new C-C bond, can be hindered by the bulky groups on the palladium complex, making it difficult for the coupling partners to come together.[5]
Q3: How can I minimize homocoupling of my boronic acid?
A3: Homocoupling is a common side reaction, especially in the presence of oxygen.[3][6] To minimize it:
-
Thoroughly Degas: Ensure the reaction mixture and solvent are free of oxygen.[3]
-
Catalyst Choice: Some palladium sources and ligands are more prone to promoting homocoupling. Experimenting with different catalyst systems can be beneficial.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]
Q4: What is protodeboronation and how can it be prevented?
A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to reduced yield.[4][5] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[4][5] To mitigate this:
-
Choice of Base: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[4][5]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol or MIDA ester can help.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion
This is the most common issue when working with sterically demanding substrates. The following guide provides a systematic approach to addressing this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Catalyst & Ligand Selection (Most Critical): For sterically hindered couplings, standard ligands are often insufficient.[2] It is crucial to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
-
Recommended Ligands:
-
-
Base Selection: The base activates the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield.[2]
-
Recommended Bases:
-
Moderately Strong Bases: K₃PO₄ and Cs₂CO₃ are often effective.[2]
-
Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][7]
-
The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
-
-
-
Solvent Selection: The solvent plays a key role in solubilizing reagents and stabilizing the catalytic species.[4]
-
Recommended Solvents:
-
Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used.
-
Aromatic hydrocarbons such as toluene are also effective.
-
Often, a mixture with water is employed, for example, a 4:1 ratio of dioxane to water.[4]
-
-
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[5] However, be mindful that higher temperatures can also promote side reactions like protodeboronation.[5]
Problem 2: Side Product Formation (Homocoupling and Protodeboronation)
The formation of side products can significantly reduce the yield of the desired product.
Logical Relationship of Side Reactions
Caption: Desired vs. side reactions in Suzuki coupling.
Mitigation Strategies:
-
For Homocoupling:
-
For Protodeboronation:
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling with sterically hindered substrates.
Table 1: Effect of Different Ligands
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| PPh₃ | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | 60 | [8] |
| L1 (P-bidentate) | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | 85 | [8] |
| DPPF | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | 20 | [8] |
| XPhos | Chloroindazole | Phenylboronic acid | 56 | [9] |
| SPhos | Chloroindazole | Phenylboronic acid | 48 | [9] |
Table 2: Effect of Different Bases
| Base | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| K₂CO₃ | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | 85 | [8] |
| Cs₂CO₃ | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | 71 | [8] |
| NaOH | 2-Bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | 50 | [8] |
| Na₂CO₃ | 4-bromotoluene | Phenylboronic acid | 98 | [10] |
| K₃PO₄ | 4-bromotoluene | Phenylboronic acid | 92 | [10] |
Table 3: Effect of Different Solvents
| Solvent | Substrate 1 | Substrate 2 | Base | Yield (%) | Reference |
| Dioxane | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | 0 | [11] |
| Methanol | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | 78.9 | [11] |
| Ethanol | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | 73.4 | [11] |
| Methanol:Water (3:2) | Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | 96.3 | [11] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand
This is a general guideline and may require optimization for specific substrates.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), hindered boronic acid (1.2-1.5 equiv), finely ground K₃PO₄ (2.0-3.0 equiv), palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the bulky phosphine ligand (1.2-1.5 times the amount of Pd).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Low conversion in Suzuki reaction with 3-(1-Adamantyl)-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance for researchers experiencing low conversion in the Suzuki-Miyaura cross-coupling reaction with the sterically hindered 3-(1-Adamantyl)-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound showing low to no conversion?
A1: Low conversion with sterically hindered boronic acids like this compound is a common challenge. The primary reasons often relate to the steric bulk impeding key steps in the catalytic cycle. Other potential causes include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or degradation of the boronic acid.
Q2: What are the most common side reactions that reduce the yield of my desired product?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and strong bases in the presence of water.
-
Homocoupling: This is the undesired coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and certain palladium(II) species. Rigorous degassing of the reaction mixture is the best way to prevent this.
Q3: My starting materials are complex and have sensitive functional groups. How do I choose a base that won't cause degradation?
A3: For substrates with base-sensitive functionalities, such as esters or amides, milder bases are highly recommended. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices. For particularly sensitive substrates, potassium fluoride (KF) can be a suitable alternative.
Q4: Can I use standard Suzuki coupling conditions for this sterically hindered substrate?
A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. More forcing conditions and specialized catalysts are typically required to achieve good yields. This usually involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Troubleshooting Guide for Low Conversion
If you are observing low conversion in your Suzuki reaction with this compound, follow this systematic troubleshooting guide.
Step 1: Verify Reagent Quality and Reaction Setup
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Some Pd(0) sources can degrade over time, forming inactive palladium black. To test your catalyst's activity, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.
-
Boronic Acid Stability: Sterically hindered boronic acids can be prone to decomposition. Check the purity of your this compound.
-
Solvent and Reagent Purity: Ensure your solvent is properly degassed to remove oxygen, which can lead to homocoupling and catalyst decomposition. Use anhydrous solvents if your reaction conditions are sensitive to water.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.
Step 2: Optimize the Catalyst System
The choice of ligand is critical for coupling sterically hindered substrates.
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often not effective. Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to be highly effective for a wide range of substrates, including sterically demanding partners. N-heterocyclic carbene (NHC) ligands are also a good option.
-
Palladium Source: While various palladium sources can be used, pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition may provide better results.
Step 3: Screen Different Bases and Solvents
The choice of base and solvent can significantly impact the reaction rate and yield.
-
Base Selection: The base activates the boronic acid for transmetalation. For sterically hindered systems, moderately strong bases are often required.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.
-
For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.
-
-
Solvent Selection: Common solvents for Suzuki reactions include toluene, dioxane, and THF. A small amount of water is often added when using inorganic bases like carbonates and phosphates to aid in their solubility and activity.
Step 4: Adjust Reaction Temperature and Time
-
Temperature: Sterically hindered Suzuki reactions often require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions like protodeboronation.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.
Quantitative Data on Reaction Conditions
The following tables summarize the effects of different reaction components on the yield of Suzuki-Miyaura reactions involving sterically hindered substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | 2-Methylphenylboronic acid + 2-Bromo-m-xylene | 95 | [1] |
| Pd(OAc)₂ (2) | XPhos (4) | 2,6-Dimethylphenylboronic acid + 2-Bromo-m-xylene | 92 | [1] |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Mesitylboronic acid + 2-Chlorotoluene | 93 | [2] |
| Pd(PPh₃)₄ (5) | - | (2-(trifluoromethoxy) phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene | 52 | [3] |
| Pd₂(dba)₃ (5) | L1* (10) | (2-(trifluoromethoxy) phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene | 85 | [3] |
*L1 is a specific P-bidentate ligand mentioned in the study.
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ (3) | Toluene | 100 | >95 | [4] |
| Cs₂CO₃ (2) | Dioxane | 100 | >95 | [4] |
| K₂CO₃ (2) | Dioxane/H₂O | 100 | ~95 | [4] |
| NaOH (2) | Toluene/H₂O | 100 | ~90 | [4] |
| TEA (3) | Toluene | 100 | <40 | [4] |
Experimental Protocols
Detailed Protocol for Suzuki Coupling with a Sterically Hindered Arylboronic Acid
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (3.0 eq.) under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: 3-(1-Adamantyl)-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The following sections address common side reactions and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of 1-adamantyl-2-methoxybenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
A1: The formation of 1-adamantyl-2-methoxybenzene is due to a common side reaction known as protodeboronation.[1][2][3] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water or acidic/basic media.[1][2][3] The electron-donating methoxy group on your arylboronic acid can sometimes accelerate this process.
Troubleshooting Guide for Protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Traces of water can be a proton source.
-
Control pH: Both acidic and basic conditions can promote protodeboronation.[2][3] Careful selection and control of the base are crucial. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).
-
Use Boronic Acid Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[4] These are often less susceptible to protodeboronation.
-
Optimize Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Pre-form the Active Catalyst: Using a pre-activated palladium catalyst can sometimes lead to faster coupling, minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[5]
Q2: My desired cross-coupled product is contaminated with a significant amount of a symmetrical biaryl, 2,2'-di(1-adamantyl)-3,3'-dimethoxybiphenyl. What is this side reaction, and how can I minimize it?
A2: The formation of 2,2'-di(1-adamantyl)-3,3'-dimethoxybiphenyl is a result of a homocoupling side reaction.[6] This occurs when two molecules of your this compound couple with each other, catalyzed by the palladium catalyst. This is often promoted by the presence of oxygen.[7]
Troubleshooting Guide for Homocoupling:
-
Degas All Reagents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This removes dissolved oxygen which can promote homocoupling.
-
Use a Slight Excess of Boronic Acid: While a large excess should be avoided, using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help ensure the cross-coupling reaction is favored over homocoupling.[7]
-
Optimize Catalyst and Ligands: The choice of palladium catalyst and ligand can significantly influence the extent of homocoupling. Consider screening different phosphine ligands.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature if the cross-coupling kinetics are still favorable.
Quantitative Data on Side Reactions
The following tables provide illustrative data on how reaction conditions can affect the yield of the desired product and the formation of major side products.
Table 1: Effect of Base on Protodeboronation
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product Yield (%) |
| 1 | NaOH | Dioxane/H₂O | 100 | 65 | 30 |
| 2 | K₃PO₄ | Toluene/H₂O | 90 | 85 | 10 |
| 3 | K₂CO₃ | DME/H₂O | 85 | 92 | 5 |
| 4 | Cs₂CO₃ | THF/H₂O | 80 | 95 | <2 |
Table 2: Effect of Reaction Atmosphere on Homocoupling
| Entry | Atmosphere | Degassing | Desired Product Yield (%) | Homocoupling Product Yield (%) |
| 1 | Air | No | 70 | 25 |
| 2 | Nitrogen | Yes (15 min) | 88 | 8 |
| 3 | Argon | Yes (30 min) | 96 | <2 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed to minimize both protodeboronation and homocoupling of this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Bubble argon through the stirred mixture for 30 minutes to ensure complete degassing.
-
-
Catalyst Addition:
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.02 mmol) in anhydrous 1,4-dioxane (1 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80°C with vigorous stirring under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Visualizations
Caption: Mechanism of the protodeboronation side reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(1-Adamantyl)-4-methoxyphenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(1-Adamantyl)-4-methoxyphenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Purity After Initial Isolation and Recrystallization
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Possible Cause: The crude material contains significant amounts of non-polar impurities, such as homocoupled biaryl products from the Grignard reaction, which co-crystallize with the desired boronic acid. The formation of these side products can be favored by high concentrations of the aryl halide and elevated reaction temperatures.[1]
-
Troubleshooting Steps:
-
Optimize Recrystallization: Attempt recrystallization from a different solvent or a solvent mixture. While ethyl acetate is a documented solvent, a less polar solvent system might be more effective at leaving non-polar impurities in the mother liquor.[2]
-
Acid-Base Extraction: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1 M NaOH or Na2CO3). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving non-acidic organic impurities behind. Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the purified boronic acid, which can then be collected by filtration.
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Derivatization: Convert the crude boronic acid into its pinacol ester by heating it with 2,3-dimethyl-2,3-butanediol (pinacol) in a solvent like toluene with azeotropic removal of water.[2] Boronate esters are often more stable and easier to purify by chromatography or recrystallization. The purified ester can then be hydrolyzed back to the boronic acid if required for the subsequent reaction.
-
Issue 2: Oily Residue or Poor Crystal Formation During Recrystallization
-
Possible Cause: The presence of impurities can inhibit crystal lattice formation, leading to "oiling out." Additionally, the bulky adamantyl group can present steric hindrance that makes crystallization challenging. Rapid cooling can also lead to the precipitation of an amorphous solid or oil instead of crystals.[3][4]
-
Troubleshooting Steps:
-
Slow Cooling: Ensure the crystallization solution cools slowly. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[3]
-
Solvent System Adjustment: If the compound oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly again.[3] Trying a different solvent system is also recommended.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small "seed" crystal of the pure compound.[3]
-
Issue 3: Product Appears as a Broad or Complex Set of Signals in NMR, Suggesting Impurities or Degradation
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Possible Cause: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][5][6] This is especially true in non-polar solvents or upon removal of water. The NMR spectrum will then show a mixture of the boronic acid and the boroxine, complicating analysis.
-
Troubleshooting Steps:
-
NMR Sample Preparation: When preparing an NMR sample, adding a drop of D₂O or H₂O to the NMR tube can often break down the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.
-
Purification as a Derivative: As boroxines form through the dehydration of the boronic acid, converting the crude product to a stable derivative like a pinacol ester will prevent boroxine formation and allow for a more straightforward purification and characterization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: The most common impurities include unreacted starting materials (e.g., 2-(1-adamantyl)-4-bromoanisole), homocoupled biaryl byproducts, and potentially some protodeboronated arene (2-(1-adamantyl)anisole).
Q2: Is column chromatography a viable purification method for this compound?
A2: While possible, column chromatography of boronic acids on silica gel can be challenging. They often streak or decompose on the acidic silica.[7] If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of acid or a triethylamine solution in the eluent. A more robust method is to first convert the boronic acid to its more stable pinacol ester, which is generally more amenable to silica gel chromatography.
Q3: My purified this compound has a high melting point, as expected (~300 °C), but still performs poorly in the subsequent Suzuki coupling. Why?
A3: A high melting point can sometimes be misleading, as some impurities may also be high-melting solids. The poor performance in a Suzuki coupling could be due to the presence of residual boroxine, which is often less reactive than the free boronic acid. Ensure the boronic acid is fully monomeric before use, which can sometimes be achieved by stirring with a small amount of water in the reaction solvent before adding the catalyst. Also, consider that boronic acids can degrade over time, so using freshly purified material is recommended.[2]
Q4: Can I use an acid-base extraction to purify my crude product?
A4: Yes, acid-base extraction is a highly effective method for purifying boronic acids, provided the molecule does not contain other acid- or base-labile functional groups. The acidic nature of the boronic acid allows it to be selectively extracted into an aqueous basic solution, leaving neutral organic impurities behind.
Data Presentation
| Reaction Condition Variation (from Synthesis) | Yield of this compound |
| Reaction with trimethylborate at -70°C | 69%[2] |
| Reaction with trimethylborate and subsequent recrystallization | 68%[2] |
| Reaction with triisopropylborate | 51%[2] |
| Reaction with tributylborate | 56%[2] |
| Grignard formation without LiCl | 3%[2] |
| Grignard formation with 0.1 eq. LiCl | 7%[2] |
| Grignard formation with 1 eq. LiCl | 48%[2] |
| Grignard formation with 2 eq. LiCl | 63%[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling to dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of NaOH or Na₂CO₃. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronate salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Washing: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 2-3 with 6 M HCl. A precipitate of the purified boronic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual salts and then dry under vacuum.
Visualizations
Caption: Decision workflow for the purification of crude this compound.
Caption: Equilibrium between boronic acid and its corresponding boroxine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Protodeboronation of 3-(1-Adamantyl)-4-methoxyphenylboronic acid
Welcome to the technical support center for the protodeboronation of 3-(1-Adamantyl)-4-methoxyphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding this common side reaction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired cross-coupling product and presence of 1-adamantyl-2-methoxybenzene. | Protodeboronation of the starting boronic acid. | - Optimize reaction conditions: lower temperature, shorter reaction time. - Change the base to a weaker, non-hydroxide base (e.g., K₂CO₃, CsF, K₃PO₄). - Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) for slower release of the boronic acid.[1][2][3] |
| Inconsistent reaction yields. | Variable rates of protodeboronation due to slight changes in reaction setup. | - Ensure rigorous control over the reaction atmosphere (inert gas). - Use freshly opened and high-purity solvents and reagents. - Standardize the degassing procedure for solvents.[3][4] |
| Formation of homocoupling byproducts. | Presence of oxygen, leading to oxidative side reactions. | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3] |
| Difficulty in purifying the desired product from the protodeboronated byproduct. | Similar polarity of the desired product and the byproduct. | - Optimize chromatographic separation conditions (e.g., different solvent systems, gradient elution). - Consider derivatization of the desired product to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is an undesired side reaction as it consumes the boronic acid, leading to the formation of a byproduct (in this case, 1-adamantyl-2-methoxybenzene) and reducing the yield of the desired coupled product.[6] Arylboronic acids, such as this compound, can be susceptible to this reaction, particularly under basic conditions.[1][7]
Q2: What are the main factors that promote the protodeboronation of my boronic acid?
A2: Several factors can influence the rate of protodeboronation:
-
pH: The reaction is often accelerated under basic conditions, which generate a more reactive boronate anion ([ArB(OH)₃]⁻).[1][5][6]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[6]
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Water: The presence of water, which acts as a proton source, is often necessary for protodeboronation to occur.[3][5]
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Choice of Base: Strong bases, especially hydroxide bases, can significantly promote protodeboronation.[3][6]
-
Reaction Time: Longer reaction times provide more opportunity for this side reaction to occur.[6]
-
Ligand Choice: In the context of palladium-catalyzed cross-coupling, some phosphine ligands can promote protodeboronation.[6]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor the progress of your reaction and identify protodeboronation by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The protodeboronated byproduct will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the starting material, desired product, and the protodeboronated byproduct based on their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of the protodeboronated byproduct in the crude reaction mixture.
Q4: Is this compound considered particularly unstable?
Q5: Can I use a boronic ester of this compound to avoid protodeboronation?
A5: Yes, converting the boronic acid to an ester, such as a pinacol ester or a MIDA boronate, is a common strategy to mitigate protodeboronation.[1][2][10] These esters exhibit increased stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing the rate of the undesired side reaction.[5][10] Patents related to the synthesis of Adapalene, which uses this boronic acid, mention the formation of cyclic esters like the pinacol ester to improve stability and handling.[11]
Data Presentation
As specific quantitative data for the protodeboronation of this compound is not available in the cited literature, the following table summarizes the qualitative impact of various factors on the rate of protodeboronation for arylboronic acids in general.
| Factor | Impact on Protodeboronation Rate | Rationale |
| Increasing Temperature | Increases | Provides more energy to overcome the activation barrier of the reaction.[6] |
| Increasing pH (Basic Conditions) | Generally Increases | Formation of the more reactive boronate species.[1][5] |
| Presence of Water | Increases | Acts as the proton source for the C-B bond cleavage.[3][5] |
| Use of Strong Bases (e.g., NaOH, KOH) | Increases | Promotes the formation of the boronate anion.[3][6] |
| Use of Weaker Bases (e.g., K₂CO₃, K₃PO₄, CsF) | Decreases | Less efficient at forming the reactive boronate species.[2][3] |
| Use of Anhydrous Conditions | Decreases | Limits the availability of the proton source.[3] |
| Conversion to Boronic Ester (e.g., Pinacol) | Decreases | Increases stability and allows for slow release of the boronic acid.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction, incorporating steps to minimize the risk of protodeboronation.
-
Reagent Preparation:
-
Ensure the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv) are of high purity and dry.
-
-
Reaction Setup:
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, boronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Add a degassed, anhydrous solvent (e.g., Dioxane, Toluene, or a mixture such as Dioxane/H₂O 10:1) via syringe. The choice of a partially aqueous or completely anhydrous system will depend on the specific substrates. For minimizing protodeboronation, an anhydrous system is preferable.[3]
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the aliquot with a small amount of dilute HCl to stop the reaction.
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the extract through a small plug of cotton or silica gel to remove any solids.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the characteristic signals of the starting boronic acid, the desired product, and the protodeboronated byproduct (1-adamantyl-2-methoxybenzene).
-
The relative integrals can be used to determine the ratio of these species at each time point, providing a semi-quantitative measure of the extent of protodeboronation.
-
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for suspected protodeboronation.
Caption: Factors influencing the rate of protodeboronation.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-(1-Adamantyl)-4-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields with this sterically hindered boronic acid are a common challenge. The primary factors to investigate are the catalyst system (palladium source and ligand), the choice of base, the reaction solvent, and the exclusion of oxygen.[1][2][3] The bulky adamantyl group can significantly slow down key steps in the catalytic cycle, necessitating carefully optimized conditions.[2]
Q2: What are the most common side products observed in these reactions, and how can I minimize them?
A2: The two most prevalent side reactions are homocoupling of the boronic acid and protodeboronation (hydrolysis of the C-B bond).[1][4][5] Homocoupling is often caused by the presence of oxygen, which can be minimized by rigorously degassing all solvents and ensuring the reaction is run under an inert atmosphere.[1] Protodeboronation can be mitigated by using anhydrous conditions where possible, or by employing more stable boronate esters if the boronic acid proves too unstable under the reaction conditions.
Q3: Is this compound prone to degradation?
A3: Boronic acids, in general, can be susceptible to degradation, especially under harsh reaction conditions.[1] For this compound, its NMR spectrum can show a mixture of the acid and its cyclic trimer, boroxine.[6] To ensure the quality of the starting material, it's advisable to store it under inert gas and away from moisture. If degradation is suspected, converting it to a more stable derivative like a pinacol ester might be beneficial.[1]
Q4: Can I use standard Suzuki-Miyaura coupling conditions for this substrate?
A4: Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for sterically hindered substrates like this one.[2][3] More forcing conditions and specialized catalyst systems are typically required to achieve good yields. This includes the use of bulky, electron-rich ligands and potentially higher reaction temperatures.[1]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
-
Question: I am observing a significant amount of unreacted starting materials. How can I improve the conversion rate?
-
Answer:
-
Optimize the Catalyst and Ligand: This is the most critical factor.[2][3] For sterically hindered couplings, standard ligands like triphenylphosphine are often inadequate.[7] It is highly recommended to use bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species necessary to facilitate the oxidative addition of the coupling partner and accelerate the reductive elimination step.[3]
-
Increase Reaction Temperature: Steric hindrance can slow down the reaction rate.[1] Increasing the temperature, typically in the range of 80-110 °C, can help overcome the activation energy barrier.[8]
-
Screen Different Bases: The choice of base is crucial.[3] For hindered systems, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be necessary.[3] Potassium phosphate (K₃PO₄) is also a commonly effective base.[3]
-
Check Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[1]
-
Issue 2: Significant Homocoupling of the Boronic Acid
-
Question: My main side-product is the dimer of this compound. What is causing this and how can I prevent it?
-
Answer:
-
Rigorous Degassing: Homocoupling is often a result of oxygen in the reaction mixture.[1] Ensure that all solvents (including any water used) and the reaction vessel are thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be beneficial as the in situ reduction of Pd(II) sources can be inefficient and lead to side reactions.[1]
-
Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[2]
-
Issue 3: Protodeboronation of the Boronic Acid
-
Question: I am observing the formation of 2-methoxy-1-(1-adamantyl)benzene, indicating cleavage of the C-B bond. How can I minimize this?
-
Answer:
-
Anhydrous Conditions: If the reaction chemistry allows, running the reaction under anhydrous conditions can minimize protodeboronation, which is often facilitated by water and a base.[2]
-
Use a Milder Base: If aqueous conditions are necessary, consider using a milder base.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][4] These are generally more resistant to protodeboronation.
-
Data Presentation
Table 1: Recommended Ligands for Cross-Coupling with Sterically Hindered Boronic Acids
| Ligand Type | Examples | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Provide high yields for a broad range of sterically hindered substrates.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Show high efficacy, even with highly substituted biaryls.[2][3] |
| Specialized Ligands | AntPhos, BI-DIME | Effective for particularly challenging and sterically demanding couplings.[3][10] |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling with Hindered Substrates
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources.[8] |
| Ligand Loading | 1-5 mol% | Sufficient to facilitate the reaction without being excessive.[9] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | Moderately strong to strong bases are often required.[3] |
| Solvent | Toluene, Dioxane, DMF/water mixtures | Aprotic solvents are generally preferred.[3][8] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome steric hindrance.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions.[1] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[8]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Adamantyl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during chemical reactions involving adamantyl boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 1-adamantyl boronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura couplings involving the sterically bulky 1-adamantyl boronic acid can stem from several factors. The initial aspects to scrutinize are the activity of your catalyst, the integrity of your boronic acid, and the reaction conditions. Ensure your palladium source and ligand are active, as Pd(0) is the active catalytic species.[1] If you are utilizing a Pd(II) precatalyst, it requires in-situ reduction.[1] The stability of alkylboronic acids can be lower than their aryl counterparts; therefore, using fresh or properly stored 1-adamantyl boronic acid is crucial.[2][3] Finally, review your reaction setup for potential oxygen contamination, which can lead to catalyst decomposition and undesirable side reactions like homocoupling.[1][4]
Q2: I am observing significant protodeboronation of my adamantyl boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction with alkylboronic acids.[2] To mitigate this, consider the following strategies:
-
Milder Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.[2] Experiment with lower temperatures and weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
Use of More Stable Boronic Acid Derivatives: Convert the adamantyl boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[2][3] These derivatives can release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition.[2][3]
Q3: Could the steric bulk of the adamantyl group itself be inhibiting the catalyst?
A3: Yes, the significant steric hindrance of the adamantyl group can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[5][6] This steric challenge often necessitates the use of specialized ligands. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like AntPhos, have demonstrated high reactivity in couplings with sterically demanding substrates.[5][7] These ligands can facilitate the difficult coupling steps and improve overall reaction efficiency.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with 1-adamantyl boronic acid to ensure success?
A4: For a successful coupling, meticulous experimental setup is key.
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen contamination.[1]
-
Reagent Purity: Use high-purity, dry solvents and reagents. Ensure the base is finely powdered if running anhydrous reactions.[1]
-
Catalyst and Ligand Selection: Employ a robust palladium precatalyst and a suitable bulky phosphine ligand.[1][5] Modern palladium precatalysts can offer more consistent results.[2]
-
Reaction Monitoring: Track the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and identify any issues early on.[1]
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you are experiencing low to no formation of your desired product, follow this troubleshooting workflow:
References
Technical Support Center: Reactivity of 3-(1-Adamantyl)-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-(1-Adamantyl)-4-methoxyphenylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the compound's bulky adamantyl group and electron-rich nature, specific experimental challenges may arise. This guide offers insights into mitigating these issues, with a focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this sterically hindered and electron-rich boronic acid are often traced back to several key factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material. This is often exacerbated by the choice of solvent and base.
-
Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. Ensure all reagents and solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Poor Solubility: The bulky adamantyl group can lead to poor solubility of the boronic acid in certain solvents, hindering its participation in the reaction.
-
Suboptimal Solvent/Base Combination: The interplay between the solvent and base is crucial for an efficient reaction. A polar aprotic solvent in combination with an appropriate base is often a good starting point.
Q2: How does the choice of solvent impact the reactivity of this compound?
A2: The solvent plays a multifaceted role in the reaction by influencing the solubility of reagents, the stability of the catalyst, and the rates of both the desired coupling and undesired side reactions. For sterically hindered substrates, the solvent can significantly affect the reaction's success.
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are generally good choices as they can help dissolve the boronic acid and the palladium catalyst complex. They are also less likely to participate in protodeboronation compared to protic solvents.
-
Protic Solvents (e.g., Alcohols, Water): While often used as a co-solvent with dioxane or THF to dissolve the inorganic base, high concentrations of protic solvents can promote protodeboronation. However, a small amount of water can be beneficial and in some cases essential for the catalytic cycle.[2][3][4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally not recommended as the primary solvent due to the poor solubility of the boronic acid and the inorganic base.[5]
Q3: What is protodeboronation and how can it be minimized when using this compound?
A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-rich arylboronic acids like this compound. To minimize this:
-
Use Anhydrous Solvents: While a small amount of water can be beneficial, excess water can serve as a proton source for protodeboronation.[6]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[6]
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate.[7] These derivatives can be more resistant to protodeboronation and release the boronic acid slowly during the reaction.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and aim for the shortest time and lowest temperature necessary for completion.[6]
Q4: I am observing the formation of a homocoupled product of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling is the reaction of two molecules of the boronic acid to form a biaryl product. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1] To prevent homocoupling:
-
Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas through them.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like argon or nitrogen throughout the entire process.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the likelihood of side reactions that may occur during the in-situ reduction of a Pd(II) precatalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Catalyst deactivation.2. Protodeboronation of the boronic acid.3. Poor solubility of starting materials.4. Incorrect solvent/base combination. | 1. Use fresh, high-purity catalyst and ligands. Ensure rigorous exclusion of oxygen.[1]2. Switch to anhydrous conditions, use a milder base, or protect the boronic acid as a pinacol ester.[6]3. Try a different solvent system, such as a 4:1 mixture of dioxane/water or THF/water, with vigorous stirring.[8]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) with your chosen solvent. |
| Significant Protodeboronation Byproduct | 1. Presence of excess protic sources (e.g., water).2. Base is too strong.3. High reaction temperature or prolonged reaction time. | 1. Use anhydrous solvents and a dry base.2. Switch to a milder base like KF or K₃PO₄.3. Monitor the reaction closely and aim for a lower temperature and shorter reaction time. |
| Formation of Homocoupled Product | 1. Presence of oxygen.2. Issues with the palladium catalyst's oxidation state. | 1. Ensure all reagents and the reaction setup are thoroughly deoxygenated.2. Consider using a different palladium precatalyst or ligand system. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading.2. Reaction temperature is too low.3. Steric hindrance slowing the reaction. | 1. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Consider a more active catalyst system, such as one with a Buchwald-type ligand, which is effective for sterically demanding substrates.[9] |
Illustrative Data on Solvent Effects
| Solvent System (v/v) | Base | Expected Relative Rate | Expected Yield Range | Potential for Protodeboronation | Notes |
| Toluene | K₃PO₄ | Slow | Low | Moderate | Poor solubility of the base can be an issue. |
| THF | K₃PO₄ | Moderate | Moderate | Moderate | Good general-purpose solvent, but may require heating. |
| Dioxane / Water (4:1) | K₂CO₃ | Fast | Good to Excellent | Moderate to High | A common and often effective system. Water aids in dissolving the base.[10] |
| DMF | Cs₂CO₃ | Fast | Good to Excellent | Moderate | Good solvating power, but can be difficult to remove and may decompose at high temperatures. |
| 2-Propanol / Water (4:1) | KHCO₃ | Moderate | Good | High | Protic nature of the alcohol can increase the risk of protodeboronation.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To an oven-dried reaction flask, add the this compound, the aryl halide, and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Competing Reaction: Protodeboronationdot
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Hindered Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for Suzuki coupling reactions involving sterically hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura coupling. Its main function is to activate the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][2] This boronate species is then more reactive for the crucial transmetalation step with the palladium(II) complex.[1][3] Additionally, the base can facilitate the formation of a palladium(II) hydroxide complex, which can then react with the neutral boronic acid.[1] The specific pathway can depend on the base, solvent, and reactants used.[1]
Q2: Why is base selection particularly critical for hindered boronic acids?
A2: Steric hindrance around the boron atom slows down the rate-determining transmetalation step in the catalytic cycle.[4][5] An appropriately chosen base can significantly accelerate this step by efficiently forming the reactive boronate species, thereby improving the reaction rate and overall yield. An inadequate base may not be strong or soluble enough to overcome the steric barrier, leading to low or no product formation.[2]
Q3: Which bases are generally recommended for Suzuki coupling with hindered boronic acids?
A3: For sterically hindered substrates, moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently recommended and have shown excellent results.[1][4] In particularly challenging cases with severe steric hindrance, a stronger base like potassium tert-butoxide (KOtBu) may be necessary.[4] The "caesium effect" observed with Cs₂CO₃ is often attributed to its higher solubility in organic solvents, which can lead to superior results.[1]
Q4: Can organic bases be used for hindered Suzuki couplings?
A4: While inorganic bases are more common, organic bases can be advantageous in specific situations, particularly when the substrate is sensitive to strong inorganic bases.[1] However, for sterically demanding couplings, strong, non-nucleophilic organic bases would be required, and their effectiveness may need to be evaluated on a case-by-case basis. Traditional organic bases like triethylamine (TEA) are often less effective than inorganic bases in these challenging reactions.[6]
Q5: What are common side reactions related to the base in hindered Suzuki couplings, and how can they be minimized?
A5: Two common side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by strong bases and the presence of water.[2][7] To minimize this, one can use a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF), use anhydrous conditions, or protect the boronic acid as a more stable derivative (e.g., a pinacol ester).[2][7]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and certain palladium species.[2][7] While not solely a base-related issue, ensuring the reaction is thoroughly degassed and run under an inert atmosphere is crucial for prevention.[5][7]
Troubleshooting Guide
Problem 1: Low to no yield with a hindered boronic acid.
| Possible Cause | Troubleshooting Step |
| Ineffective Base | The chosen base may be too weak or poorly soluble. Switch to a more effective base for hindered substrates, such as K₃PO₄ or Cs₂CO₃. For extremely hindered systems, consider a stronger base like KOtBu.[4] |
| Catalyst/Ligand System | Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[4] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5][7] Ensure the solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[5][7] |
| Reagent Purity | Verify the purity of the boronic acid, as they can degrade over time.[5] |
Problem 2: Significant protodeboronation is observed.
| Possible Cause | Troubleshooting Step |
| Base is too strong | Switch to a milder base such as K₂CO₃ or KF.[2] |
| Presence of water | Use anhydrous solvents and reagents to minimize the source of protons. |
| Boronic acid instability | Convert the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly during the reaction.[7] |
| Prolonged reaction time/high temperature | Optimize the reaction conditions to shorter reaction times and lower temperatures if possible to reduce the extent of protodeboronation.[7] |
Problem 3: The reaction stalls and does not go to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient Base Strength/Solubility | The base may not be effectively activating the boronic acid throughout the reaction. Consider switching to a more soluble base like Cs₂CO₃ or a stronger base like K₃PO₄.[1][4] |
| Catalyst Deactivation | The palladium catalyst may be deactivating over the course of the reaction. Ensure rigorous exclusion of oxygen.[7] Consider using a more robust pre-catalyst.[5] |
| Poor Mixing | For insoluble inorganic bases, vigorous stirring is essential to ensure effective participation in the reaction.[2] |
Quantitative Data on Base Performance
The following tables summarize the performance of various bases in the Suzuki coupling of hindered substrates as reported in the literature.
Table 1: Comparison of Bases in a Hindered Suzuki Coupling
Reaction: 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene[8][9]
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Pd₂(dba)₃ / L1 | THF | 60 | 85 |
| Cs₂CO₃ | Pd₂(dba)₃ / L1 | THF | 60 | 71 |
| NaOH | Pd₂(dba)₃ / L1* | THF | 60 | 50 |
* L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Table 2: General Performance of Common Bases for Hindered Substrates [1]
| Base | Typical Substrates | Typical Yield Range (%) | Notes |
| Cs₂CO₃ | Aryl bromides, chlorides, hindered substrates | 90-99 | Often provides superior results for challenging substrates (the "caesium effect"). |
| K₃PO₄ | Aryl bromides, chlorides, nitrogen-containing heterocycles | 90-99 | A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles. |
| K₂CO₃ | Aryl bromides, chlorides | 80-95 | A common and effective base, but may be less efficient for highly hindered systems. |
| KF | Aryl bromides | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid. |
| KOH | Aryl bromides | 70-90 | A strong base, but its high basicity can sometimes lead to side reactions. |
| NaOH | Aryl bromides | ~70 | Similar to KOH, can be detrimental in some cases due to high basicity. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of a Hindered Boronic Acid using K₃PO₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hindered aryl halide (1.0 mmol, 1.0 equiv)
-
Hindered boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered and dried
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the hindered aryl halide, hindered boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Base Selection Workflow for Hindered Suzuki Coupling```dot
// Node Definitions start [label="Start: Hindered Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sensitivity [label="Are substrates sensitive to strong bases?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; initial_choice [label="Initial Base Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_reaction [label="Run Small Scale Test Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_yield [label="Is yield acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Troubleshoot Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Successful Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; mild_base [label="Consider milder bases:\nK2CO3, KF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strong_base [label="Use standard strong bases:\nK3PO4, Cs2CO3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; very_strong_base [label="If yield is still low, consider:\nKOtBu", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_sensitivity; check_sensitivity -> mild_base [label="Yes"]; check_sensitivity -> strong_base [label="No"]; mild_base -> run_reaction; strong_base -> run_reaction; run_reaction -> check_yield; check_yield -> end [label="Yes"]; check_yield -> troubleshoot [label="No"]; troubleshoot -> very_strong_base; very_strong_base -> run_reaction; troubleshoot -> optimize; optimize -> run_reaction; }
Caption: The role of the base in activating the boronic acid for transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of boronic acids is pivotal for the successful synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of 3-(1-Adamantyl)-4-methoxyphenylboronic acid against other representative boronic acids, supported by experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The choice of boronic acid significantly impacts reaction efficiency, yield, and substrate scope, particularly when dealing with sterically demanding structures.
Performance Comparison in Suzuki Coupling
This section compares the performance of this compound with two other common boronic acids: the simple and widely used phenylboronic acid, and the sterically hindered 2-mesitylboronic acid. The data is compiled from various sources to provide a comparative overview.
Table 1: Performance of Various Boronic Acids in Suzuki Coupling Reactions
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent(s) | Time (h) | Yield (%) | Reference |
| This compound | Methyl 6-bromo-2-naphthoate | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ | Toluene, Water | 2 | 86 | [1] |
| Phenylboronic acid | 1-Bromonaphthalene | Palladium(II) acetate [Pd(OAc)₂] / Triphenylphosphine (PPh₃) | K₂CO₃ | Toluene, Water | 12 | 95 | |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol, Water | 1 | >99 | [2] |
| 2-Mesitylboronic acid | Iodobenzene | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Ba(OH)₂ | DME, Water | 4 | 99 | [3] |
Note: Direct comparison is challenging due to variations in reaction partners and conditions across different studies. The data presented provides a representative overview of the performance of each boronic acid.
Analysis of Performance
This compound demonstrates high efficiency in Suzuki coupling, even with a sterically demanding adamantyl group adjacent to the reaction center. The reported yield of 86% in the synthesis of a precursor to Adapalene highlights its utility in the preparation of complex, medicinally relevant molecules. The bulky adamantyl group can influence the electronic and steric properties of the molecule, which can be advantageous in drug design.
Phenylboronic acid serves as a benchmark for Suzuki coupling reactions. It is generally highly reactive and provides excellent yields with a wide range of aryl halides under various conditions. Its performance with 1-bromonaphthalene and 4-bromoanisole, resulting in yields of 95% and >99% respectively, underscores its reliability in forming biaryl linkages.
2-Mesitylboronic acid is a classic example of a sterically hindered boronic acid. The two ortho-methyl groups present a significant steric challenge for the transmetalation step in the Suzuki coupling catalytic cycle. Despite this, with appropriate optimization of the base and solvent system, it can achieve near-quantitative yields, as seen in its reaction with iodobenzene. This demonstrates that while steric hindrance can slow down the reaction, it does not preclude successful coupling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation for new synthetic targets.
Protocol 1: Suzuki Coupling of this compound with Methyl 6-bromo-2-naphthoate[1]
-
Reaction Setup: Into a 1 L flask equipped with a stirrer and reflux condenser, add 0.25 g (0.5 mol%) of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and 0.4 g (1 mol%) of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
-
Reagents: Add 28 g (0.1 M) of this compound, 26.5 g (0.1 M) of methyl 6-bromo-2-naphthoate, and a solution of 60 g (0.28 M) of potassium phosphate in 200 mL of water.
-
Solvent: Add 400 mL of toluene.
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 2 hours.
-
Work-up: After cooling, the organic layer is separated, washed with water, and dried. The solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by crystallization to yield methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.
Protocol 2: Suzuki Coupling of Phenylboronic Acid with 1-Bromonaphthalene
-
Reaction Setup: In a flame-dried Schlenk flask with a magnetic stir bar, combine 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Solvent: Add toluene (5 mL) and water (1 mL). The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 3: Suzuki Coupling of 2-Mesitylboronic acid with Iodobenzene[3]
-
Reaction Setup: To a reaction vessel, add iodobenzene (1.0 mmol), 2-mesitylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Base and Solvent: Add a solution of barium hydroxide (Ba(OH)₂) (2.0 mmol) in water (1 mL) and dimethoxyethane (DME) (5 mL).
-
Reaction Conditions: The mixture is heated at 80°C for 4 hours.
-
Work-up: After completion, the reaction mixture is cooled and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: The residue is purified by chromatography to yield the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for selecting a boronic acid based on steric considerations.
References
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of Adamantyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the bulky, rigid adamantyl moiety is a highly sought-after strategy in medicinal chemistry and materials science. Its unique three-dimensional structure can enhance pharmacokinetic properties, improve metabolic stability, and provide a rigid scaffold for molecular design. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, and the use of 1-adamantyl boronic acid allows for the direct installation of this valuable group.
However, the significant steric hindrance of the adamantyl group presents a considerable challenge for the standard Suzuki-Miyaura protocol. The success of this transformation is critically dependent on the choice of the phosphine ligand complexed to the palladium catalyst. This guide provides a comparative overview of ligand performance for the coupling of adamantyl boronic acids with aryl halides, supported by experimental data and detailed protocols to facilitate catalyst system selection.
Ligand Selection: Overcoming Steric Hindrance
The key to a successful coupling with the sterically demanding 1-adamantyl boronic acid lies in the selection of a suitable ligand. Bulky and electron-rich phosphine ligands are essential to promote the critical steps of the catalytic cycle, particularly the oxidative addition and the rate-limiting reductive elimination.[1] These ligands help stabilize the active monoligated palladium(0) species and facilitate the reaction with challenging substrates.
Prominent classes of ligands for this purpose include:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are renowned for their high activity in a wide range of cross-coupling reactions, including those with sterically hindered partners.[2] Their bulky biaryl framework is designed to promote the formation of the active catalyst and accelerate the reductive elimination step.
-
Adamantyl-Containing Phosphines: Ligands that themselves incorporate adamantyl groups, such as di-(1-adamantyl)-n-butylphosphine, have shown exceptional reactivity, particularly with unreactive aryl chlorides.[1] The inherent bulk of these ligands is perfectly suited to accommodate the hindered adamantyl boronic acid coupling partner.
Comparative Performance Data
While a direct side-by-side comparison of all possible ligands for 1-adamantyl boronic acid under identical conditions is limited in the literature, the following table summarizes representative data and highlights the performance of highly effective ligands with sterically demanding substrates.[3]
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System |
| di-(1-adamantyl)-n-butylphosphine | 4-Chlorotoluene | K₃PO₄ | Dioxane | 100 | 16 | 98 | Pd(OAc)₂ |
| SPhos | 2-Bromo-6-methylnaphthalene | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Pd₂(dba)₃ |
| XPhos | 2-Chloro-1,3-dimethylbenzene | K₃PO₄ | t-AmylOH | 100 | 18 | 91 | Pd(OAc)₂ |
Key Experimental Protocol
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction between 1-adamantyl boronic acid and an aryl bromide. This protocol should be regarded as a starting point, with optimization of reagents and conditions potentially required for specific substrates.
Materials:
-
1-Adamantyl boronic acid (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, di-(1-adamantyl)-n-butylphosphine) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., Argon), add 1-adamantyl boronic acid, the aryl bromide, palladium acetate, the phosphine ligand, and potassium phosphate.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-adamantane derivative.
Visualizing the Process
To further clarify the reaction mechanism and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The efficiency and outcome of these reactions are critically dependent on the reactivity of the boronic acid, which is tunable through the strategic placement of substituents on the phenyl ring. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and detailed methodologies.
The reactivity of a substituted phenylboronic acid in cross-coupling reactions is primarily governed by a combination of electronic and steric effects. These factors influence key steps in the catalytic cycle, such as transmetalation, and also affect the acidity (pKa) of the boronic acid.
Electronic Effects: The nature of the substituent on the phenyl ring alters the electron density of the molecule.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the nucleophilicity of the aryl group. This generally accelerates the transmetalation step of the Suzuki-Miyaura cycle, where the organic moiety is transferred from the boron atom to the palladium center.[1][2]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the aryl group. This can slow down the transmetalation step.
Steric Effects: The size and position of a substituent can sterically hinder the approach of the boronic acid to the palladium catalyst. This effect is most pronounced with bulky substituents located at the ortho position, which can significantly decrease the reaction rate.[1][3] In some cases, ortho-substituents with heteroatoms, such as -OCH₃, can exhibit a chelation effect with the metal center, influencing the reaction's selectivity and rate.[4][5]
Acidity (pKa): The Lewis acidity of the boronic acid, quantified by its pKa value, is a crucial parameter. Boronic acids exist in equilibrium with their corresponding boronate forms in solution.[6] The ease of formation of the tetracoordinate boronate species, which is often the active participant in the transmetalation step, is influenced by the acidity. Generally, substituents that lower the pKa (increase acidity) facilitate the formation of the boronate.
Data Presentation
The following tables summarize quantitative data on the acidity and relative reactivity of various substituted phenylboronic acids.
Table 1: Acidity Constants (pKa) of Selected Substituted Phenylboronic Acids in Aqueous Solution
This table presents the experimental pKa values for a range of monosubstituted phenylboronic acids. A lower pKa value indicates a stronger acid.
| Substituent | Position | pKa Value | Reference(s) |
| -H | - | 8.83 | [7] |
| -OCH₃ | para | 9.25 | [6][8] |
| -CH₃ | meta | - | - |
| -CH₃ | para | - | - |
| -F | ortho | - | [9] |
| -F | meta | - | [9] |
| -F | para | 8.27 | [10] |
| -Cl | para | - | - |
| -CF₃ | para | - | [6] |
| -NO₂ | meta | - | - |
| -NO₂ | para | - | - |
| -CHO | para | - | [8] |
Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature). The data presented are representative values from the cited literature.
Table 2: Qualitative Reactivity Comparison in Suzuki-Miyaura Coupling
This table provides a qualitative comparison of the expected kinetic behavior of substituted phenylboronic acids in a typical Suzuki-Miyaura reaction. The reactivity is influenced by the rate-determining step, which is often transmetalation.
| Substituent Type | Position | Electronic Effect | Steric Hindrance | Expected Relative Rate of Transmetalation |
| Strong EDG (-OCH₃) | para | Donating | Low | High |
| Weak EDG (-CH₃) | para | Donating | Low | Moderate-High |
| No Substituent (-H) | - | Neutral | Low | Moderate |
| Weak EWG (-F, -Cl) | para | Withdrawing | Low | Moderate-Low |
| Strong EWG (-CF₃, -NO₂) | para | Withdrawing | Low | Low |
| Any Group | ortho | Variable | High | Very Low (generally) |
Note: This table provides a qualitative comparison based on general principles.[1] Actual reaction rates are dependent on multiple factors including the specific aryl halide, catalyst system, base, and solvent used.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle governing the reactivity of phenylboronic acids and a typical workflow for its experimental investigation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the reactivity of substituted phenylboronic acids.
Experimental Protocol 1: Determination of pKa by UV-Vis Spectroscopy
Objective: To determine the acidity constant (pKa) of a substituted phenylboronic acid in an aqueous solution.
Materials:
-
Substituted phenylboronic acid
-
Series of aqueous buffer solutions with known pH values (e.g., pH 7 to 11)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol) to ensure solubility.
-
Sample Preparation: For each buffer solution, prepare a sample by diluting a small, precise volume of the stock solution into the buffer. The final concentration of the boronic acid should be low enough to be within the linear range of the spectrophotometer. The percentage of the organic solvent from the stock solution should be kept constant and minimal (e.g., <1%) across all samples.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample across a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as the blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the acidic (boronic acid) and basic (boronate) forms.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the acid and its conjugate base.[8]
-
Experimental Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the relative reaction rate of a substituted phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[11]
-
Ligand (e.g., SPhos, 4 mol%)[11]
-
Base (e.g., K₃PO₄, 2.0 mmol)[11]
-
Degassed solvent (e.g., Toluene/Water mixture)[11]
-
Internal standard (for GC or HPLC analysis)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Heating and stirring module
-
Analytical instrument (GC, HPLC, or LC-MS)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, base, and a magnetic stir bar.[11]
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., by three cycles of evacuating and backfilling with nitrogen or argon).[11]
-
Solvent Addition: Add the degassed solvent and the internal standard via syringe.
-
Reaction Execution: Place the tube in a preheated oil bath set to the desired temperature (e.g., 100 °C) and begin vigorous stirring.[11]
-
Monitoring: At regular time intervals, withdraw small aliquots from the reaction mixture using a syringe. Quench each aliquot immediately (e.g., by diluting with a solvent like ethyl acetate and filtering through a small plug of silica).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product or the consumption of the starting material relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate. By comparing the initial rates obtained under identical conditions for different substituted phenylboronic acids, their relative reactivities can be determined. For more detailed analysis, pseudo-first-order conditions can be established by using a large excess of the phenylboronic acid.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
The Strategic Advantage of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid in the Synthesis of Adapalene
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the pursuit of efficiency, high yield, and process robustness is paramount. For the synthesis of Adapalene, a third-generation topical retinoid, the choice of boronic acid in the pivotal Suzuki-Miyaura cross-coupling step is a critical determinant of success. This guide provides a comprehensive comparison of 3-(1-Adamantyl)-4-methoxyphenylboronic acid with other boronic acid alternatives, supported by experimental data, to underscore its efficacy in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphtoic acid, the chemical name for Adapalene.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the synthesis of the Adapalene precursor, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate, this compound is coupled with a derivative of methyl 6-halo-2-naphthenoate. The bulky adamantyl group, while presenting steric considerations, has been shown to be advantageous in achieving high and reproducible yields.
While direct, side-by-side comparative studies with a range of boronic acids for this specific reaction are not extensively published, we can infer performance based on patent literature and established principles of Suzuki-Miyaura couplings. The data presented below is compiled from a key patent detailing the synthesis of Adapalene using the target boronic acid and is supplemented with typical yields for other boronic acids in similar Suzuki-Miyaura reactions. It is important to note that reaction conditions for the alternatives may not be identical to those optimized for this compound.
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Base (Typical) | Yield (%) | Reference |
| This compound | Methyl 6-bromo-2-naphthenoate | Tetrakis(triphenylphosphine)palladium(0) | Toluene/Water | Sodium Carbonate | 86-88 | [1] |
| This compound pinacol ester | Methyl 6-bromo-2-naphthenoate | Palladium Acetate / SPhos | Toluene/Water | Potassium Phosphate | 87 | |
| Phenylboronic acid | Aryl Bromides (General) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Dioxane/Water or Toluene/Water | K₂CO₃ or K₃PO₄ | 70-95 | |
| 4-Methoxyphenylboronic acid | Aryl Bromides (General) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Dioxane/Water or Toluene/Water | K₂CO₃ or K₃PO₄ | 75-98 |
The high yields reported for this compound and its pinacol ester in the synthesis of the Adapalene precursor are noteworthy. The bulky adamantyl group, contrary to potentially causing steric hindrance, may contribute to a more efficient reductive elimination step in the catalytic cycle, leading to higher product formation. Furthermore, the pinacol ester derivative offers enhanced stability, which is advantageous for storage and handling in an industrial setting.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on the successful synthesis of the Adapalene precursor using this compound and its pinacol ester, as described in the patent literature.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.05 eq)
-
Methyl 6-bromo-2-naphthenoate (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.005 eq)
-
Sodium carbonate (2.8 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add toluene, this compound, and methyl 6-bromo-2-naphthenoate. Stir until all solids are dissolved.
-
Add a solution of sodium carbonate in water to the reaction mixture in one portion.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the mixture to reflux under a slight stream of argon with vigorous stirring.
-
Monitor the reaction progress by a suitable chromatographic method.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate, which is the main portion of the product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate.
Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester
Materials:
-
This compound pinacol ester (1.05 eq)
-
Methyl 6-bromo-2-naphthenoate (1.0 eq)
-
Palladium acetate (0.005 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.01 eq)
-
Potassium phosphate (2.8 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add toluene, this compound pinacol ester, and methyl 6-bromo-2-naphthenoate.
-
Add a solution of potassium phosphate in water.
-
Add the palladium acetate and SPhos ligand.
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the mixture and isolate the product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the biological signaling pathway of Adapalene.
Caption: Workflow for the synthesis of Adapalene via Suzuki-Miyaura coupling.
Adapalene exerts its therapeutic effects by acting as a selective agonist for Retinoic Acid Receptors (RARs), specifically RARβ and RARγ. This interaction modulates gene expression related to cellular differentiation, proliferation, and inflammation.
References
A Comparative Guide to Catalysts for Hindered Aryl-Aryl Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of sterically hindered biaryl scaffolds is a formidable challenge in modern organic synthesis, yet it is crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. The steric congestion around the coupling sites necessitates highly active and robust catalyst systems to achieve efficient bond formation. This guide provides an objective comparison of leading palladium-based catalyst systems for the Suzuki-Miyaura coupling of hindered substrates, supported by experimental data.
Catalyst Performance in a Benchmark Hindered Coupling Reaction
To provide a direct comparison, we have collated performance data for the Suzuki-Miyaura coupling of 2,6-dimethylchlorobenzene with 2,4,6-trimethylphenylboronic acid, a challenging transformation that results in a tetra-ortho-substituted biaryl. This reaction serves as a benchmark for evaluating catalyst efficacy in overcoming severe steric hindrance.
Table 1: Catalyst Performance in the Synthesis of 2,2',4',6,6'-Pentamethylbiphenyl
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Precatalysts | |||||||
| XPhos Pd G2 | 0.5 | K₃PO₄ | THF | 60 | ~1 | >95 | [1] |
| XPhos Pd G3 | 0.5 | K₃PO₄ | THF | 60 | ~1.5 | ~85 | [1] |
| NHC-Based Precatalysts | |||||||
| PEPPSI-IPr | 0.5 | K₃PO₄ | THF | 60 | ~2 | ~75 | [1] |
| (IPr)Pd(allyl)Cl | 0.5 | K₃PO₄ | THF | 60 | ~0.5 | >95 | [1] |
Note: The data presented is compiled from a comparative study under consistent reaction conditions for qualitative guidance.[1]
Broader Substrate Scope: Performance of Leading Catalysts
Beyond a single benchmark, the versatility of a catalyst system across a range of hindered substrates is paramount. The following tables summarize the performance of two prominent classes of catalysts—those based on Buchwald's biaryl phosphine ligands and those utilizing N-Heterocyclic Carbenes (NHCs)—in various challenging Suzuki-Miyaura couplings.
Table 2: Performance of Buchwald Ligand-Based Catalysts in Hindered Couplings
| Aryl Halide | Boronic Acid | Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-1,3,5-triisopropylbenzene | 2-Isopropoxyphenylboronic acid | RockPhos Pd G3 | 2.0 | K₃PO₄ | Toluene | 100 | 18 | 91 |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | XPhos Pd G2 | 1.0 | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 1-Bromo-2,6-dimethylnaphthalene | Phenylboronic acid | SPhos Pd G2 | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 |
Data compiled from various sources and should be used for qualitative comparison.
Table 3: Performance of NHC-Based Catalysts in Hindered Couplings
| Aryl Halide | Boronic Acid | Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | PEPPSI-IPr | 2.0 | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 1-Chloro-2,6-diisopropylbenzene | Phenylboronic acid | [Pd(IPr)(cin)Cl] | 1.0 | K₂CO₃ | EtOH/H₂O | 80 | 4 | 98 |
| 2-Bromo-mesitylene | 2,6-Diisopropylphenylboronic acid | (IPr)Pd(allyl)Cl | 0.5 | K₃PO₄ | THF | RT | 1 | 96 |
Data compiled from various sources, including[2], and should be used for qualitative comparison.
Experimental Protocols
The following represents a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered substrates. Specific conditions should be optimized for each unique combination of substrates and catalyst.
General Procedure for Hindered Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube or vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: The palladium precatalyst (e.g., XPhos Pd G2, PEPPSI-IPr, 0.5-2.0 mol%) is added to the reaction vessel.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of 0.1-0.5 M) is added.
-
Reaction: The vessel is sealed and removed from the glovebox. The reaction mixture is stirred at the desired temperature (ranging from room temperature to 110 °C) for the specified time.
-
Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizing the Process
To better illustrate the relationships and workflows involved in benchmarking catalysts for hindered aryl-aryl coupling, the following diagrams are provided.
References
Analysis of Byproducts in Reactions of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sterically hindered and electron-rich 3-(1-adamantyl)-4-methoxyphenylboronic acid is a valuable reagent in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is crucial in the synthesis of complex molecules, including the active pharmaceutical ingredient Adapalene.[1][2] However, like other arylboronic acids, its reactions are susceptible to the formation of byproducts that can complicate purification and reduce yields. This guide provides a comparative analysis of the common byproducts encountered in reactions involving this compound, supported by general experimental observations for arylboronic acids.
Comparison of Common Byproducts
The two main byproducts that can arise from reactions utilizing this compound are the result of protodeboronation and homocoupling.
| Byproduct Type | Chemical Name | Molecular Formula | Formation Pathway | Factors Promoting Formation |
| Protodeboronation Product | 1-(1-Adamantyl)-2-methoxybenzene | C₁₇H₂₂O | Replacement of the boronic acid group with a hydrogen atom. | Presence of protic solvents (especially water), high temperatures, prolonged reaction times, and both acidic and basic conditions.[5][6] |
| Homocoupling Product | 2,2'-di(1-Adamantyl)-3,3'-dimethoxybiphenyl | C₃₄H₄₂O₂ | Dimerization of two molecules of the boronic acid. | Presence of oxygen, inefficient reduction of Pd(II) to Pd(0) catalysts, and high concentrations of the boronic acid.[3][7] |
Signaling Pathways and Experimental Workflows
To visualize the reaction pathways leading to the desired product and the major byproducts, the following diagrams are provided.
Experimental Protocols for Minimizing Byproduct Formation
Optimizing reaction conditions is critical to favor the desired cross-coupling reaction over side reactions. The following are general protocols that can be adapted to minimize protodeboronation and homocoupling.
Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol is designed to reduce the incidence of the replacement of the boronic acid moiety with a hydrogen atom.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the anhydrous base.
-
Catalyst Addition: In a separate flask, dissolve the palladium catalyst in a small amount of the anhydrous solvent and add it to the reaction flask via syringe.
-
Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction Execution: Heat the reaction to the lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Rationale: The use of anhydrous solvents and reagents minimizes the primary proton source for protodeboronation.[3][6] A highly active catalyst and lower reaction temperatures can also favor the desired coupling over the undesired side reaction.[6]
Protocol 2: Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol focuses on preventing the dimerization of the boronic acid.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a Pd(II) precursor with an efficient reducing agent.
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Thoroughly degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
Solvent Degassing: Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: In a glovebox or under a continuous flow of inert gas, add the aryl halide, this compound, base, and Pd(0) catalyst to a reaction vessel.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor its progress.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Rationale: Rigorous exclusion of oxygen is crucial to prevent the oxidative homocoupling of the boronic acid.[3] Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precursor helps to minimize side reactions that can be catalyzed by Pd(II) species.[3] Using a minimal excess of the boronic acid can also disfavor the bimolecular homocoupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
A Comparative Guide to MIDA Boronates and 3-(1-Adamantyl)-4-methoxyphenylboronic acid for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid derivative is a critical parameter that dictates the efficiency, scope, and practicality of a synthetic route. This guide provides an objective comparison between two important classes of organoboron reagents: the versatile and highly stable N-methyliminodiacetic acid (MIDA) boronates and the sterically hindered arylboronic acid, 3-(1-Adamantyl)-4-methoxyphenylboronic acid. This comparison is intended to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Executive Summary
MIDA (N-methyliminodiacetic acid) boronates are a class of tetracoordinate boron compounds that serve as protected, air- and chromatographically-stable surrogates for often unstable boronic acids.[1][2][3] Their key advantage lies in the slow and controlled release of the corresponding boronic acid under specific basic conditions, which minimizes side reactions and allows for iterative cross-coupling strategies.[1][2][4]
This compound is a specific arylboronic acid featuring a bulky adamantyl group. This structural feature imparts significant steric hindrance, which can influence its reactivity and stability. It is a key building block in the synthesis of the retinoid drug Adapalene.
The primary distinction between these two reagents lies in their fundamental design and intended application. MIDA boronates offer a general solution for handling and utilizing a wide array of boronic acids, especially those that are inherently unstable.[2][3] In contrast, this compound is a specific, relatively stable arylboronic acid used for the introduction of the bulky 3-(1-adamantyl)-4-methoxyphenyl moiety.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key properties and performance metrics of MIDA boronates and this compound based on available experimental data.
Table 1: General Properties and Stability
| Property | MIDA Boronates | This compound |
| Chemical Nature | Tetracoordinate boronate esters | Tricooordinate arylboronic acid |
| Air & Moisture Stability | Generally high; often crystalline, free-flowing solids stable for extended periods on the benchtop.[1] | Moderately stable as a solid. |
| Chromatographic Stability | Stable to silica gel chromatography.[1] | Generally considered stable to silica gel chromatography, but can be prone to dehydration or protodeboronation under certain conditions. |
| Handling | Easy to handle and weigh due to their solid nature and stability. | Standard handling procedures for boronic acids. |
| Solubility | Soluble in a range of common organic solvents. | Soluble in common organic solvents like THF, dioxane, and DMF. |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | MIDA Boronates | This compound |
| Reactivity | The protected form is unreactive; deprotection is required to release the active boronic acid.[1] | Directly reactive in Suzuki-Miyaura coupling. |
| Scope | Broad scope, particularly advantageous for unstable boronic acids (e.g., heteroaryl, vinyl).[2] | Primarily used for the introduction of the specific 3-(1-adamantyl)-4-methoxyphenyl group. |
| Typical Reaction Conditions | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, Cs₂CO₃) in a suitable solvent (e.g., THF, dioxane), often with water.[5] | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, K₃PO₄), and a solvent (e.g., toluene, DMF), often in the presence of water.[6] |
| Yields | Generally high, with notable improvements over free boronic acids for unstable substrates.[2] | Good to excellent yields reported in specific applications (e.g., synthesis of Adapalene).[6] |
| Side Reactions | The slow-release mechanism minimizes side reactions like protodeboronation and homocoupling.[7] | Can be susceptible to protodeboronation and homocoupling, particularly with challenging substrates or under prolonged reaction times. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a MIDA boronate and this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a MIDA Boronate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl MIDA boronate (1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate, aryl halide, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, followed by the palladium catalyst and ligand under a positive pressure of inert gas.
-
The reaction mixture is stirred at the desired temperature (e.g., 60-100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures used in the synthesis of Adapalene.
Materials:
-
This compound (1.2 equiv)
-
Methyl 6-bromonaphthalene-2-carboxylate (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., aqueous Na₂CO₃ solution, 2 M, 3.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a reaction flask, dissolve the methyl 6-bromonaphthalene-2-carboxylate and this compound in toluene.
-
Add the aqueous sodium carbonate solution.
-
Bubble argon through the mixture for 15-20 minutes to degas the solution.
-
Add the Pd(PPh₃)₄ catalyst under a stream of argon.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of MIDA boronates and this compound in Suzuki-Miyaura cross-coupling reactions.
Caption: Comparative reaction pathways for MIDA boronates and a traditional arylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both MIDA boronates and this compound are valuable reagents in the synthetic chemist's toolbox. The choice between them should be guided by the specific requirements of the synthesis.
MIDA boronates are the superior choice when:
-
Dealing with unstable boronic acids (e.g., many heteroaryl and vinyl boronic acids).
-
Planning an iterative cross-coupling strategy where a boronic acid moiety needs to be protected through several synthetic steps.
-
Enhanced stability and ease of handling are paramount.
This compound is a suitable choice when:
-
The specific 3-(1-adamantyl)-4-methoxyphenyl group is the desired moiety to be introduced.
-
The boronic acid itself is sufficiently stable for the intended application.
-
A direct, one-step coupling is preferred and the boronic acid is commercially available or readily synthesized.
By understanding the distinct advantages and limitations of each reagent, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Purity Assessment of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of spectroscopic methods for confirming the purity of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the synthesis of Adapalene. We present experimental data and protocols for standard spectroscopic techniques and compare them with alternative analytical methods.
Introduction
This compound (CAS 459423-32-6) is a substituted arylboronic acid with a molecular formula of C₁₇H₂₃BO₃ and a molecular weight of 286.17 g/mol .[1] Its purity is paramount as impurities can affect the yield and impurity profile of the final drug product. Spectroscopic methods provide a rapid and reliable means of assessing purity by identifying and quantifying the target compound and any potential process-related impurities or degradation products.
Standard Spectroscopic Analysis
A comprehensive spectroscopic analysis is the cornerstone of purity verification for this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Data Summary
| Spectroscopic Technique | Key Parameters and Expected Values for this compound |
| ¹H NMR | Chemical shifts (δ) for adamantyl, methoxy, and aromatic protons. |
| ¹³C NMR | Chemical shifts (δ) for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (boronic acid), C-H (aliphatic and aromatic), C-O (ether), and B-O bonds. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C NMR spectra to reference values for the pure compound. Impurities will present as additional peaks in the spectra.
2. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak corresponding to the exact mass of the compound (286.1740 g/mol ).[1] Fragmentation patterns can provide additional structural confirmation.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and compare them to a reference spectrum. The presence of unexpected peaks may indicate impurities.
Comparison with Alternative Purity Analysis Methods
While standard spectroscopic methods are highly effective, other analytical techniques can provide complementary or more sensitive purity assessments.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | High sensitivity for detecting trace impurities, quantitative capability. | Requires method development, may not identify unknown impurities without a mass spectrometer detector. |
| Quantitative NMR (qNMR) | Determination of the absolute concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[2][3] | High precision and accuracy, no need for a reference standard of the analyte. | Requires a certified internal standard, lower sensitivity compared to HPLC. |
Experimental Protocols for Alternative Methods
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
2. Quantitative NMR (qNMR)
-
Sample and Standard Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add a known volume of a suitable deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.
Workflow for Spectroscopic Purity Confirmation
Caption: Workflow for the spectroscopic analysis and purity confirmation of this compound.
Conclusion
The purity of this compound can be reliably confirmed through a combination of standard spectroscopic techniques including NMR, MS, and IR. For more rigorous purity assessment and quantification of impurities, alternative methods like HPLC and qNMR are recommended. The choice of analytical method will depend on the specific requirements of the research or drug development stage, with a comprehensive approach ensuring the quality and consistency of the final pharmaceutical product.
References
Safety Operating Guide
Proper Disposal of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a compound that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard and Safety Information
Prior to handling, it is essential to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Hazard Classification | Precautionary Measures | Personal Protective Equipment (PPE) |
| Skin Irritant (H315) [1] | Avoid contact with skin. Wash thoroughly after handling.[3][4] If skin irritation occurs, seek medical advice.[1][2] | Protective gloves, Long-sleeved clothing[1] |
| Serious Eye Irritant (H319) [1] | Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes.[3][4] If irritation persists, get medical attention.[1][3][4] | Goggles (European standard - EN 166)[1] or other suitable eye protection. |
| May Cause Respiratory Irritation (H335) [1] | Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[2][3][4] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste.
Materials Required:
-
Appropriate PPE (see table above)
-
Chemical-resistant gloves (e.g., nitrile)
-
Sealable, clearly labeled hazardous waste container
-
Scoop or spatula for solid waste
-
Sand or other inert absorbent material[2]
-
Designated and properly ventilated waste collection area
Procedure:
-
Preparation:
-
Collection of Solid Waste:
-
Handling of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the chemical should be placed in the same hazardous waste container.
-
For spills, mix the material with sand or another inert absorbent material before sweeping it into the waste container.[2]
-
-
Container Management:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
